Product packaging for 2-Amino-5-methoxybenzamide(Cat. No.:CAS No. 1882-71-9)

2-Amino-5-methoxybenzamide

Cat. No.: B112179
CAS No.: 1882-71-9
M. Wt: 166.18 g/mol
InChI Key: NWZIAOBMRQYTTD-UHFFFAOYSA-N
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Description

2-Amino-5-methoxybenzamide is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B112179 2-Amino-5-methoxybenzamide CAS No. 1882-71-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZIAOBMRQYTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50605660
Record name 2-Amino-5-methoxybenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1882-71-9
Record name 2-Amino-5-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1882-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50605660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-methoxybenzamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Amino-5-methoxybenzamide. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data and methodological insights.

Core Chemical Identity and Structure

This compound is a substituted benzamide with the chemical formula C₈H₁₀N₂O₂.[1] Its structure is characterized by a benzene ring substituted with an amino group at position 2, a methoxy group at position 5, and a carboxamide group at position 1.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[1]
CAS Number 1882-71-9[1]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
SMILES String COC1=CC(=C(C=C1)N)C(=O)N[1]
InChI Key NWZIAOBMRQYTTD-UHFFFAOYSA-N[1]

Physicochemical Properties

Table 2: Physicochemical Properties

PropertyValueNotes
Melting Point 148-152 °CThis is the melting point of the related compound, 2-Amino-5-methoxybenzoic acid, and can be considered an estimate.[2]
Boiling Point Not availableData not found in the searched literature.
Solubility Not availableWhile not quantified, solubility in common organic solvents can be inferred from its structure.
pKa Not availableData not found in the searched literature.
Topological Polar Surface Area 78.3 ŲComputed property.[1]
XLogP3 0.3Computed property.[1]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the amidation of its corresponding carboxylic acid, 2-amino-5-methoxybenzoic acid.

Step 1: Synthesis of 2-Amino-5-methoxybenzoic Acid

A common method for the synthesis of 2-amino-5-methoxybenzoic acid is the reduction of 5-methoxy-2-nitrobenzoic acid.[3][4]

  • Reaction: 5-methoxy-2-nitrobenzoic acid is hydrogenated using a palladium on carbon (Pd/C) catalyst in a suitable solvent such as tetrahydrofuran (THF) under a hydrogen atmosphere.[4]

  • Work-up: After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield 2-amino-5-methoxybenzoic acid.[4]

Step 2: Amidation of 2-Amino-5-methoxybenzoic Acid

The carboxylic acid can be converted to the corresponding amide through several standard methods. One common approach involves the activation of the carboxylic acid followed by reaction with ammonia.

  • Activation: 2-Amino-5-methoxybenzoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) to form the acyl chloride.[3]

  • Amination: The resulting acyl chloride is then reacted with ammonia to produce this compound.

SynthesisWorkflow reactant 5-Methoxy-2-nitrobenzoic acid intermediate 2-Amino-5-methoxybenzoic acid reactant->intermediate Reduction product This compound intermediate->product Amidation reagent1 H2, Pd/C reagent1->reactant reagent2 1. SOCl2 2. NH3 reagent2->intermediate

A plausible synthetic workflow for this compound.
Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, based on the analysis of related compounds, the following protocols and expected outcomes can be described.

1. ¹H NMR Spectroscopy

  • Protocol: A sample of this compound would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and the spectrum recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Expected Chemical Shifts:

    • Aromatic Protons: Signals for the three protons on the benzene ring are expected in the aromatic region (typically δ 6.0-8.0 ppm). Their splitting patterns (doublets and a doublet of doublets) would be characteristic of the 1,2,4-substitution pattern.

    • Methoxy Group: A singlet corresponding to the three protons of the methoxy group (OCH₃) would likely appear around δ 3.7-3.9 ppm.

    • Amino Group: A broad singlet for the two protons of the amino group (NH₂) would be expected, with its chemical shift being solvent and concentration-dependent.

    • Amide Group: Two broad singlets for the two protons of the amide group (CONH₂) would also be anticipated, with their chemical shifts being variable.

2. Infrared (IR) Spectroscopy

  • Protocol: An IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Absorption Bands:

    • N-H Stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (NH₂) and amide (NH₂) groups.

    • C=O Stretching: A strong absorption band around 1640-1680 cm⁻¹ characteristic of the amide I band (C=O stretch).

    • C-O Stretching: An absorption band in the region of 1250-1000 cm⁻¹ due to the C-O stretching of the methoxy group.

    • Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.

3. Mass Spectrometry (MS)

  • Protocol: A mass spectrum would be acquired using an electron ionization (EI) or electrospray ionization (ESI) source.

  • Expected Fragmentation:

    • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z 166.

    • Key Fragments: Common fragmentation patterns for benzamides include the loss of the amide group and cleavage of the substituents from the aromatic ring.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity or the precise signaling pathways modulated by this compound. While some substituted benzamides have been investigated as inhibitors of the Hedgehog signaling pathway or as antiemetic agents, no direct evidence links this compound to these or any other specific cellular signaling cascades.[5][6] Therefore, a diagram of a signaling pathway directly involving this compound cannot be provided at this time. Further screening and pharmacological studies are required to elucidate its biological function.

LogicalRelationship Compound This compound BioActivity Biological Activity / Signaling Pathway Compound->BioActivity relationship to be established Unknown Currently Undetermined BioActivity->Unknown

Logical relationship of this compound to biological activity.

Conclusion

This compound is a well-defined chemical entity with a clear structure. While its fundamental chemical identifiers are established, a comprehensive experimental characterization of its physicochemical properties and detailed spectroscopic data are not yet fully available in the public literature. Furthermore, its biological activity and role in cellular signaling remain to be explored. This guide provides a foundational understanding of the compound based on available data and predictive methodologies, highlighting areas for future research and investigation.

References

Synthesis of 2-Amino-5-methoxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two primary synthetic pathways for the preparation of 2-Amino-5-methoxybenzamide, a valuable building block in medicinal chemistry and drug discovery. The following sections provide a comparative analysis of these routes, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale synthesis and process optimization.

Pathway 1: Direct Amidation of 2-Amino-5-methoxybenzoic Acid

This pathway involves a two-step synthesis commencing with the reduction of 5-Methoxy-2-nitrobenzoic acid to form the key intermediate, 2-Amino-5-methoxybenzoic acid, followed by its direct amidation to yield the final product.

Step 1: Synthesis of 2-Amino-5-methoxybenzoic Acid

The initial step focuses on the reduction of the nitro group of 5-Methoxy-2-nitrobenzoic acid. A highly efficient and clean method for this transformation is catalytic hydrogenation.

Experimental Protocol:

5-Methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol) is dissolved in tetrahydrofuran (THF, 250 mL) in a suitable reaction vessel. To this solution, 10% Palladium on carbon (Pd/C, 300 mg) is added as a catalyst. The reaction mixture is then stirred under a hydrogen gas atmosphere (balloon) at room temperature for 18 hours. Progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS). Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to afford 2-Amino-5-methoxybenzoic acid.[1]

Quantitative Data:

Starting MaterialProductCatalystSolventReaction TimeYield
5-Methoxy-2-nitrobenzoic acid2-Amino-5-methoxybenzoic acid10% Pd/CTHF18 h98%
Step 2: Amidation of 2-Amino-5-methoxybenzoic Acid

The conversion of the carboxylic acid functional group of 2-Amino-5-methoxybenzoic acid into a primary amide yields the target compound, this compound. This transformation is typically achieved using a coupling agent to activate the carboxylic acid for reaction with an ammonia source.

General Experimental Protocol (Adapted):

To a solution of 2-Amino-5-methoxybenzoic acid (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), a coupling reagent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents) are added. The mixture is stirred at room temperature for a short period to allow for the activation of the carboxylic acid. Subsequently, a source of ammonia, such as ammonium chloride (1.5 equivalents), is added, and the reaction is stirred until completion (monitored by TLC or LCMS). The reaction mixture is then worked up by quenching with water and extracting the product with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield this compound.

Quantitative Data:

Pathway 2: Reduction of 5-Methoxy-2-nitrobenzamide

This alternative pathway first involves the amidation of 5-Methoxy-2-nitrobenzoic acid to produce 5-Methoxy-2-nitrobenzamide, followed by the reduction of the nitro group to furnish the final product.

Step 1: Synthesis of 5-Methoxy-2-nitrobenzamide

The synthesis of the intermediate 5-Methoxy-2-nitrobenzamide can be efficiently achieved from 5-Methoxy-2-nitrobenzoic acid using peptide coupling reagents.

Experimental Protocol (Adapted from a similar synthesis):

In a three-necked flask, 5-methoxy-2-nitrobenzoic acid (19.7 g, 0.1 mol), N-hydroxysuccinimide (NHS, 13.8 g, 0.12 mol), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 18.6 g, 0.12 mol) are dissolved in tetrahydrofuran (157.6 ml). The mixture is stirred at 20 °C for 1 hour to activate the carboxylic acid. Subsequently, an ammonia source, such as a solution of ammonia in a suitable solvent, is added, and the reaction is allowed to proceed to completion. After the reaction is finished, as indicated by TLC, water is added to precipitate the product. The resulting solid is filtered, washed sequentially with water and ethanol, and dried under vacuum to yield 5-methoxy-2-nitrobenzamide.[2]

Quantitative Data:

Starting MaterialReagentsProductSolventYieldPurity (HPLC)
5-Methoxy-2-nitrobenzoic acidEDC, NHS, Ammonia Source5-Methoxy-2-nitrobenzamideTHF>90% (expected)>99% (expected)
Step 2: Reduction of 5-Methoxy-2-nitrobenzamide

The final step in this pathway is the reduction of the nitro group of 5-Methoxy-2-nitrobenzamide to an amine. Catalytic hydrogenation is a common and effective method for this transformation.

Experimental Protocol (Adapted from a similar synthesis):

A suspension of 5-methoxy-2-nitrobenzamide (e.g., 35.1 mmol) in ethanol (200 ml) is subjected to hydrogenation in the presence of Raney-Nickel (Raney-Ni, 4.0 g) as a catalyst. The reaction is carried out at room temperature under a hydrogen pressure of 50 psi for approximately 48 hours. After the reaction is complete, the catalyst is filtered off and washed with DMF. The solvent is then evaporated under reduced pressure to yield this compound.[3]

Quantitative Data:

Starting MaterialCatalystSolventProductYield
5-Methoxy-2-nitrobenzamideRaney-NiEthanolThis compound~95%

Synthesis Pathway Diagrams

Synthesis_Pathway_1 A 5-Methoxy-2-nitrobenzoic Acid B 2-Amino-5-methoxybenzoic Acid A->B H₂, Pd/C THF, rt, 18h (98% Yield) C This compound B->C Coupling Agent (e.g., HATU) Ammonia Source, Base, DMF

Caption: Synthesis Pathway 1 for this compound.

Synthesis_Pathway_2 A 5-Methoxy-2-nitrobenzoic Acid B 5-Methoxy-2-nitrobenzamide A->B EDC, NHS, Ammonia Source THF, 20°C (>90% Yield) C This compound B->C H₂, Raney-Ni Ethanol, 50 psi, rt, 48h (~95% Yield)

References

Physical and chemical properties of 2-Amino-5-methoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-5-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes tabulated quantitative data, representative experimental protocols, and visualizations of key workflows to support research and development activities.

Core Properties and Identifiers

This compound is an organic compound with the chemical formula C8H10N2O2.[1][2] It is also known by synonyms such as 5-methoxyanthranilamide and benzamide, 2-amino-5-methoxy-.[1] This compound serves as a building block in organic synthesis.

Physical Properties

The known physical properties of this compound are summarized in the table below. The compound typically presents as a solid.[2]

PropertyValueSource
Molecular FormulaC8H10N2O2PubChem[1], Sigma-Aldrich[2]
Molecular Weight166.18 g/mol PubChem[1], Sigma-Aldrich[2]
AppearanceSolidSigma-Aldrich[2]
Flash PointNot applicableSigma-Aldrich[2]
Chemical Identifiers

For unambiguous identification, the following chemical identifiers are provided.

Identifier TypeIdentifierSource
CAS Number1882-71-9PubChem[1]
IUPAC NameThis compoundPubChem[1]
InChIInChI=1S/C8H10N2O2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H2,10,11)PubChem[1], Sigma-Aldrich[2]
InChIKeyNWZIAOBMRQYTTD-UHFFFAOYSA-NPubChem[1], Sigma-Aldrich[2]
Canonical SMILESCOC1=CC(=C(C=C1)N)C(=O)NPubChem[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research. Below are representative methodologies.

Synthesis of Substituted Benzamides

A general method for the synthesis of a related compound, 2-amino-4-methoxybenzamide, involves the hydrogenation of the corresponding nitro compound. This can be adapted for the synthesis of this compound.

Protocol: Hydrogenation of 4-methoxy-2-nitro-benzamide

  • Suspension: A suspension of 4-methoxy-2-nitro-benzamide (35.1 mmol) is prepared in 200 ml of ethanol (EtOH).[3]

  • Hydrogenation: The suspension is hydrogenated with Raney-Nickel (4.0 g) for two days at room temperature and a pressure of 50 psi.[3]

  • Filtration: The catalyst is removed by filtration and washed with dimethylformamide (DMF).[3]

  • Solvent Evaporation: The solvent is evaporated under reduced pressure to yield the final product.[3]

This process typically results in a high yield of the desired amino-benzamide.[3]

Analytical Characterization

A multi-technique approach is recommended for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical structure and connectivity of atoms.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Data Acquisition: 1H and 13C NMR spectra are recorded on a spectrometer.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the peaks are analyzed to elucidate the molecular structure. For N-benzyl-4-methylbenzamide, a related compound, the 1H NMR spectrum in CDCl3 shows characteristic peaks for aromatic protons (δ 7.22-7.69), a broad singlet for the NH proton (δ 6.49), a doublet for the benzylic CH2 (δ 4.63), and a singlet for the methyl group (δ 2.39).[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation: A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition: The KBr pellet is placed in an FTIR spectrometer, and an infrared spectrum is recorded.

  • Data Analysis: The absorption bands in the spectrum are correlated with the vibrational frequencies of specific functional groups, such as N-H, C=O, C-O, and C-N bonds.

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Sample Preparation: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.

  • Data Analysis: The mass spectrum provides the exact molecular weight and can be used to confirm the elemental composition and structure of the compound.

Visualizations

The following diagrams illustrate a representative synthesis workflow and an analytical characterization workflow for substituted benzamides.

Synthesis_Workflow Start Starting Material (e.g., Substituted Nitrobenzoic Acid) Step1 Amidation Start->Step1 Intermediate Nitrobenzamide Intermediate Step1->Intermediate Step2 Reduction (e.g., Catalytic Hydrogenation) Intermediate->Step2 Product Final Product (this compound) Step2->Product Purification Purification (e.g., Recrystallization) Product->Purification Final Pure Compound Purification->Final

Caption: A generalized workflow for the synthesis of substituted aminobenzamides.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis Sample This compound Sample NMR NMR Spectroscopy (1H, 13C) Sample->NMR Structural Elucidation FTIR FTIR Spectroscopy Sample->FTIR Functional Group ID MS Mass Spectrometry Sample->MS Molecular Weight Confirmation Data_Analysis Comprehensive Characterization NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the analytical characterization of this compound.

Safety Information

This compound is classified with the GHS07 pictogram and a "Warning" signal word.[2]

  • Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).[1][2]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water).[2]

  • Hazard Classifications: Acute Toxicity 4 (Oral), Skin Sensitization 1.[1][2]

  • Storage: It is classified under Storage Class Code 11 for combustible solids.[2]

References

Spectroscopic Analysis of 2-Amino-5-methoxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-5-methoxybenzamide. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the standard methodologies and expected data formats for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols described are based on established practices for the analysis of related benzamide derivatives.

Spectroscopic Data Summary

The following tables are formatted to present the quantitative spectroscopic data for this compound. In the absence of specific experimental data, these tables serve as a template for data representation.

Table 1: 1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data not available
Data not available
Data not available
Data not available
Data not available

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm-1)IntensityAssignment
Data not available
Data not available
Data not available
Data not available
Data not available

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
Data not available[M]+
Data not available
Data not available
Data not available

Experimental Protocols

The following are detailed experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

1H NMR Spectroscopy:

  • Acquire the proton NMR spectrum using a standard pulse sequence.

  • Set the spectral width to cover a range of approximately -2 to 12 ppm.

  • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts and coupling constants.

13C NMR Spectroscopy:

  • Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

  • Set the spectral width to cover a range of approximately 0 to 200 ppm.

  • A significantly larger number of scans will be required compared to the 1H NMR spectrum to achieve an adequate signal-to-noise ratio.

  • Process the data similarly to the 1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid, dry this compound sample directly onto the diamond crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the IR spectrum over a range of 4000 to 400 cm-1.

  • Collect a sufficient number of scans to obtain a high-quality spectrum.

  • Perform a background scan of the empty ATR crystal before running the sample.

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source.

Sample Preparation:

  • For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), prepare a dilute solution of the sample in a volatile solvent compatible with the GC column.

Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the ion source.

  • Ionize the sample using a standard electron energy of 70 eV.

  • Scan a mass range appropriate for the expected molecular weight of this compound (166.18 g/mol ), for instance, from m/z 40 to 300.

  • The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H and 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment Structure_Elucidation->Purity_Assessment Data_Reporting Data Reporting Purity_Assessment->Data_Reporting

A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

Potential Research Applications of 2-Amino-5-methoxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-methoxybenzamide is a substituted benzamide that holds significant potential as a versatile scaffold and key intermediate in the synthesis of novel therapeutic agents. While direct biological activity of this compound is not extensively documented in publicly available research, its structural motifs are present in a variety of biologically active molecules. This technical guide provides an in-depth overview of the potential research applications of this compound, focusing on its role as a building block for the development of inhibitors targeting key signaling pathways implicated in cancer and other diseases. This document outlines its physicochemical properties, provides a detailed synthesis protocol, and explores its potential applications in drug discovery, supported by data from related benzamide derivatives.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and development. These properties influence its reactivity, solubility, and pharmacokinetic characteristics.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂PubChem CID: 20338217[1]
Molecular Weight 166.18 g/mol PubChem CID: 20338217[1]
IUPAC Name This compoundPubChem CID: 20338217[1]
CAS Number 1882-71-9PubChem CID: 20338217[1]
SMILES COC1=CC(=C(C=C1)N)C(=O)NPubChem CID: 20338217[1]
Physical Description SolidFluorochem F092798
Purity ≥96%ChemScene CS-W003834

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from a commercially available precursor. The following is a representative synthetic route adapted from procedures for analogous compounds.

Experimental Protocol: Synthesis via Reduction of a Nitro Intermediate

This protocol is based on the synthesis of a structurally similar compound, 2-amino-4-methoxybenzamide, and is a common method for introducing an amino group from a nitro group precursor.

Step 1: Nitration of 3-Methoxybenzoic Acid

  • To a solution of 3-methoxybenzoic acid in concentrated sulfuric acid, cooled to 0°C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C.

  • The reaction mixture is stirred at room temperature for several hours and then poured onto ice.

  • The resulting precipitate, 5-methoxy-2-nitrobenzoic acid, is filtered, washed with cold water, and dried.

Step 2: Amidation of 5-Methoxy-2-nitrobenzoic Acid

  • 5-methoxy-2-nitrobenzoic acid is converted to its acid chloride by refluxing with thionyl chloride.

  • The excess thionyl chloride is removed under reduced pressure.

  • The resulting acid chloride is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an excess of aqueous ammonia at 0°C.

  • The product, 5-methoxy-2-nitrobenzamide, is filtered, washed with water, and dried.

Step 3: Reduction of 5-Methoxy-2-nitrobenzamide

  • A suspension of 5-methoxy-2-nitrobenzamide in ethanol is subjected to catalytic hydrogenation using a catalyst such as Raney Nickel or Palladium on carbon.

  • The reaction is carried out under a hydrogen atmosphere (e.g., 50 psi) at room temperature for several hours to two days.[2]

  • The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield this compound.

Synthesis_Workflow Start 3-Methoxybenzoic Acid Nitration Nitration (HNO3, H2SO4) Start->Nitration Intermediate1 5-Methoxy-2-nitrobenzoic Acid Nitration->Intermediate1 Amidation Amidation 1. SOCl2 2. NH4OH Intermediate1->Amidation Intermediate2 5-Methoxy-2-nitrobenzamide Amidation->Intermediate2 Reduction Reduction (H2, Raney-Ni or Pd/C) Intermediate2->Reduction End This compound Reduction->End

Synthetic workflow for this compound.

Potential Research Applications

While direct biological data for this compound is limited, its core structure is a key component of more complex molecules with significant therapeutic potential. Its primary application in research is therefore as a versatile starting material for the synthesis of novel drug candidates.

Hedgehog Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the development of various cancers.[3] Derivatives of 2-methoxybenzamide have been synthesized and evaluated as inhibitors of the Hh pathway, specifically targeting the Smoothened (Smo) receptor.[3]

One study reported the synthesis of a series of 2-methoxybenzamide derivatives that exhibited potent Hh pathway inhibition.[3] For instance, compound 21 from this series demonstrated a nanomolar IC₅₀ value and was shown to block the Smo receptor.[3] The 2-methoxybenzamide scaffold served as a crucial connector in these molecules.[3]

CompoundStructureGli-luc reporter IC₅₀ (μM)
21 (Structure not fully specified in abstract)0.03[3]

This suggests that this compound can be a valuable starting point for the synthesis of novel Hedgehog pathway inhibitors. The amino group provides a convenient handle for further chemical modifications to explore the structure-activity relationship (SAR) and optimize inhibitory activity.

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh_ligand Hh Ligand PTCH1 PTCH1 Hh_ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_A GLI (Active) GLI->GLI_A Activation Target_Genes Target Gene Transcription GLI_A->Target_Genes Nucleus Nucleus

Simplified Hedgehog signaling pathway.
Poly (ADP-ribose) Polymerase (PARP) Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations.[4] The core chemical structure of many PARP inhibitors contains a benzamide moiety, which mimics the nicotinamide portion of the NAD+ cofactor that binds to the catalytic domain of PARP.[5]

While this compound itself has not been identified as a PARP inhibitor, its structure provides a foundation for the design and synthesis of novel PARP inhibitors. The amino and methoxy groups can be modified to optimize binding to the PARP active site and to improve pharmacokinetic properties. The general mechanism of PARP inhibitors involves trapping PARP on DNA, leading to the accumulation of DNA double-strand breaks that are lethal to cancer cells with deficient homologous recombination repair.[4]

PARP_Inhibition SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 Recruits PAR_chain PAR Chain Synthesis PARP1->PAR_chain PARP_trapping PARP Trapping PARP1->PARP_trapping Repair_Proteins Recruitment of Repair Proteins PAR_chain->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair PARPi PARP Inhibitor PARPi->PARP1 Inhibits & Traps DSB Double-Strand Break (DSB) PARP_trapping->DSB Cell_Death Cell Death in HR-deficient cells DSB->Cell_Death

Mechanism of action of PARP inhibitors.

Future Directions

The utility of this compound as a scaffold in medicinal chemistry warrants further investigation. Future research could focus on:

  • Combinatorial Chemistry: Utilizing the amino group as a point of diversification to generate libraries of novel benzamide derivatives for high-throughput screening against various biological targets.

  • Structure-Based Drug Design: Using the known structures of target proteins, such as Smoothened and PARP, to design and synthesize derivatives of this compound with enhanced potency and selectivity.

  • Exploration of Other Targets: The benzamide scaffold is present in drugs with diverse mechanisms of action, including dopamine D2 receptor antagonists and 5-HT4 receptor agonists.[6] Screening libraries derived from this compound against a broader range of targets could uncover novel therapeutic applications.

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and development. While it may not possess potent biological activity in its own right, its structural features make it an ideal starting point for the synthesis of novel inhibitors of key cellular pathways, such as the Hedgehog and DNA repair pathways. The detailed information provided in this guide is intended to facilitate further research into the applications of this versatile molecule in the development of next-generation therapeutics.

References

Unraveling the Potential Mechanisms of Action of 2-Amino-5-methoxybenzamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific mechanism of action for 2-Amino-5-methoxybenzamide is not well-established in publicly available scientific literature. This guide provides an in-depth analysis of the known mechanisms of action of structurally related benzamide and methoxybenzamide derivatives to offer a predictive framework and potential avenues of investigation for the target compound. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical exploration of potential biological activities.

Introduction

This compound belongs to the benzamide class of chemical compounds, a versatile scaffold known to interact with a wide array of biological targets. While the definitive molecular interactions of this compound remain to be elucidated, the extensive research on its structural analogs provides a valuable foundation for postulating its potential mechanisms of action. This technical guide synthesizes the current understanding of the biological activities of related benzamide derivatives, focusing on their roles as inhibitors of the Hedgehog signaling pathway, modulators of serotonin receptors, inhibitors of coagulation Factor Xa, and binders of the E3 ubiquitin ligase Cereblon.

Potential Mechanisms of Action Based on Structurally Related Compounds

The benzamide core is a privileged structure in medicinal chemistry, and its derivatives have been shown to exhibit a range of pharmacological effects. Below, we explore the key signaling pathways and molecular targets associated with these derivatives, which may represent potential mechanisms of action for this compound.

Inhibition of the Hedgehog Signaling Pathway

A significant body of research has focused on 2-methoxybenzamide derivatives as potent antagonists of the Hedgehog (Hh) signaling pathway.[1] This pathway is crucial during embryonic development and its aberrant activation in adults is implicated in the formation of various cancers. The key target for these inhibitors is the Smoothened (Smo) receptor, a G-protein coupled receptor (GPCR)-like protein.

In the absence of the Hh ligand, the Patched (Ptch) receptor inhibits Smo. Upon Hh binding to Ptch, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors, which then translocate to the nucleus to induce the expression of Hh target genes. Benzamide derivatives have been shown to directly bind to and inhibit Smo, thereby blocking the downstream signaling cascade.[1]

Signaling Pathway of Hedgehog Inhibition by Benzamide Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand Ptch Patched (Ptch) Receptor Hh->Ptch Binds Hh->Ptch Relieves Inhibition Smo Smoothened (Smo) Receptor Ptch->Smo Inhibition SUFU SUFU Smo->SUFU Inhibits SUFU Gli Gli Transcription Factor SUFU->Gli Inhibition TargetGenes Target Gene Expression Gli->TargetGenes Activation Nucleus Nucleus Benzamide 2-Methoxybenzamide Derivative Benzamide->Smo Inhibition

Caption: Hedgehog signaling pathway and the inhibitory action of 2-methoxybenzamide derivatives on the Smoothened receptor.

Quantitative Data for 2-Methoxybenzamide Derivatives as Hedgehog Pathway Inhibitors

Compound IDTargetAssayIC50 (µM)Reference
Compound 21Smoothened (Smo)Gli-luc reporter assay0.03[1]
Derivative XSmoothened (Smo)BODIPY-cyclopamine binding1.3 nM (mouse), 2.5 nM (human)
Derivative YSmoothened (Smo)[3H]-cyclopamine bindingKi = 0.17 nM

Experimental Protocol: Smoothened Receptor Binding Assay

A common method to determine the binding affinity of compounds to the Smoothened receptor is a competitive radioligand binding assay.

  • Membrane Preparation: Membranes are prepared from Sf9 or HEK293 cells overexpressing the human Smoothened receptor.

  • Radioligand: A tritiated Smoothened antagonist, such as [3H]-cyclopamine, is used.

  • Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., a 2-methoxybenzamide derivative).

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Filtration: The mixture is rapidly filtered through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow for Smoothened Receptor Binding Assay

G Start Start PrepMembranes Prepare Membranes (Smo-expressing cells) Start->PrepMembranes AddComponents Add to Assay Plate: - Membranes - [3H]-Radioligand - Test Compound PrepMembranes->AddComponents Incubate Incubate to Equilibrium AddComponents->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Data Analysis (IC50, Ki) Quantify->Analyze End End Analyze->End

Caption: A typical workflow for a competitive radioligand binding assay to determine compound affinity for the Smoothened receptor.

Modulation of Serotonin Receptors

Benzamide derivatives are well-known for their interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT3 and 5-HT4 subtypes.

  • 5-HT3 Receptor Antagonism: The 5-HT3 receptor is a ligand-gated ion channel. Antagonists of this receptor are used as antiemetics. Structurally related benzamides have shown potent antagonistic activity at this receptor.

  • 5-HT4 Receptor Agonism: The 5-HT4 receptor is a Gs-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Some benzamide derivatives act as agonists at this receptor, promoting gastrointestinal motility.

Signaling Pathway of 5-HT3 and 5-HT4 Receptor Modulation by Benzamide Derivatives

G cluster_5HT3 5-HT3 Receptor Pathway cluster_5HT4 5-HT4 Receptor Pathway Serotonin Serotonin (5-HT) HT3R 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->HT3R HT4R 5-HT4 Receptor (GPCR) Serotonin->HT4R Benzamide_Antagonist Benzamide Antagonist Benzamide_Antagonist->HT3R Blocks Benzamide_Agonist Benzamide Agonist Benzamide_Agonist->HT4R Activates IonInflux Na+/Ca2+ Influx HT3R->IonInflux Depolarization Neuronal Depolarization IonInflux->Depolarization Gs Gs protein HT4R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP

Caption: Dual modulation of 5-HT3 and 5-HT4 receptors by different benzamide derivatives.

Quantitative Data for Benzamide Derivatives as 5-HT3 Receptor Antagonists

Compound IDReceptorAssayKi (nM)Reference
Compound 105-HT3Radioligand Binding0.17[2]
Ramosetron5-HT3Radioligand BindingHigh Affinity[3]
Palonosetron5-HT3ARadioligand Binding0.3[3]

Experimental Protocol: 5-HT3 Receptor Binding Assay

This assay is similar to the Smoothened receptor binding assay but uses components specific to the 5-HT3 receptor.

  • Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the human 5-HT3A receptor.

  • Radioligand: A high-affinity 5-HT3 receptor antagonist radioligand, such as [3H]-granisetron, is used.

  • Assay Setup: The assay is performed in a 96-well plate with the cell membranes, radioligand, and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to equilibrium, followed by rapid filtration to separate bound and unbound radioligand.

  • Quantification and Analysis: Radioactivity is quantified, and IC50 and Ki values are determined.

Inhibition of Factor Xa

Certain complex benzamide derivatives have been developed as potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. Factor Xa converts prothrombin to thrombin, which in turn converts fibrinogen to fibrin, leading to the formation of a blood clot. Inhibition of Factor Xa is a therapeutic strategy for the prevention and treatment of thromboembolic disorders.

Factor Xa Inhibition Workflow

G Start Start AddComponents Add to Plate: - Factor Xa Enzyme - Test Inhibitor Start->AddComponents Preincubate Pre-incubate AddComponents->Preincubate AddSubstrate Add Chromogenic Substrate Preincubate->AddSubstrate Measure Measure Absorbance (Kinetic Mode) AddSubstrate->Measure Analyze Data Analysis (IC50) Measure->Analyze End End Analyze->End

References

Solubility Profile of 2-Amino-5-methoxybenzamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-5-methoxybenzamide, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering insights into its behavior in various solvent systems, detailed experimental protocols for solubility determination, and relevant biological pathway context.

Executive Summary

Understanding the solubility of this compound is critical for its application in medicinal chemistry, particularly in the synthesis of targeted therapeutics. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide provides inferred solubility characteristics based on structurally similar compounds. Furthermore, it details the industry-standard equilibrium shake-flask method for precise solubility measurement and situates the broader class of 2-methoxybenzamide derivatives within the context of the Hedgehog signaling pathway, a critical target in oncology.

Inferred Solubility Profile of this compound

Due to the limited availability of direct quantitative solubility data for this compound, the following table provides an estimated solubility profile. This estimation is based on the known solubility of structurally related compounds such as benzamide, aniline, and anisole, as well as the closely related 2-aminobenzamide. The presence of an amino group, a methoxy group, and a benzamide core suggests a degree of polarity and the potential for hydrogen bonding, which will influence its solubility. It is anticipated that this compound will exhibit moderate solubility in polar protic and aprotic solvents and limited solubility in non-polar solvents and water.

Table 1: Inferred Qualitative Solubility of this compound in Common Solvents

Solvent ClassRepresentative SolventsInferred SolubilityRationale
Polar Protic Methanol, EthanolSoluble to Moderately SolubleCapable of hydrogen bonding with the amino and amide groups.
Polar Aprotic DMSO, DMF, AcetoneSoluble to Moderately SolubleDipole-dipole interactions with the polar functional groups.
Non-Polar Hexane, TolueneSparingly Soluble to Insoluble"Like dissolves like" principle; the molecule's polarity limits solubility in non-polar environments.
Aqueous WaterSparingly SolubleThe hydrophobic benzene ring counteracts the hydrophilic nature of the polar functional groups.

For a more quantitative perspective, the following table presents experimental solubility data for the closely related compound, 2-Aminobenzamide, at various temperatures.[1] This data can serve as a valuable reference point for researchers estimating the solubility of this compound.

Table 2: Experimental Mole Fraction Solubility (x1) of 2-Aminobenzamide in Various Solvents at Different Temperatures (K)[1]

Solvent283.15 K293.15 K303.15 K313.15 K323.15 K
Methanol0.04580.05830.07350.09190.1141
Ethanol0.02310.02980.03830.04890.0621
n-Propanol0.01450.01890.02450.03160.0406
Isopropanol0.01020.01360.01790.02340.0304
Acetone0.03120.04150.05470.07150.0927
Ethyl Acetate0.00590.00810.01090.01450.0191
Acetonitrile0.00750.01010.01350.01790.0236
Tetrahydrofuran0.01630.02210.02960.03920.0515

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[2][3]

Materials:

  • This compound (solid)

  • Selected solvents

  • Analytical balance

  • Thermostatically controlled shaker bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter (e.g., 0.22 µm) to remove all undissolved solids.

  • Quantification: Accurately dilute the filtered saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in units of mg/mL or mol/L.

Visualizing Experimental and Biological Contexts

To aid in the understanding of the experimental workflow and the relevant biological context for derivatives of this compound, the following diagrams are provided.

experimental_workflow Experimental Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent equilibration1 Agitate in shaker bath at constant temperature (24-72h) prep1->equilibration1 separation1 Filter supernatant to remove undissolved solid equilibration1->separation1 analysis1 Dilute filtered saturated solution separation1->analysis1 analysis2 Quantify concentration via HPLC or UV-Vis analysis1->analysis2 result1 Calculate Solubility analysis2->result1

Shake-Flask Method Workflow

Derivatives of 2-methoxybenzamide have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway.[4][5][6][7] This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.

References

Methodological & Application

Application Notes & Protocols: 2-Amino-5-methoxybenzamide as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Amino-5-methoxybenzamide is a valuable and versatile intermediate in organic synthesis, primarily utilized in the construction of a variety of heterocyclic compounds with significant pharmacological activities. Its bifunctional nature, possessing both a nucleophilic amino group and an amide moiety, allows for diverse chemical transformations, making it a key building block in the development of novel therapeutic agents. These notes provide an overview of its applications and detailed protocols for the synthesis of several classes of biologically active molecules.

Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors

This compound serves as a crucial precursor for the synthesis of pyrimidine derivatives that have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC) therapy.[1]

Experimental Protocol: Synthesis of Pyrimidine-based EGFR Inhibitors

A general protocol for the synthesis of pyrimidine derivatives from this compound is outlined below.

Reaction Scheme:

  • Step 1: Synthesis of the Pyrimidine Core: The synthesis begins with the condensation of a suitable diketone with urea or a urea derivative to form the pyrimidine ring.

  • Step 2: Introduction of the this compound Moiety: The pyrimidine core is then functionalized to allow for nucleophilic substitution by the amino group of this compound.

  • Step 3: Final Product Formation: A subsequent reaction, often a coupling reaction, is performed to introduce further diversity to the molecule, leading to the final EGFR inhibitor.

Quantitative Data:

CompoundTargetIC50 (nM)
5d EGFR95
5h EGFR71
Gefitinib EGFR>1000
Osimertinib EGFR>1000

Data extracted from a study on novel pyrimidine derivatives for NSCLC treatment.[1]

Workflow for EGFR Inhibitor Synthesis

A Diketone + Urea Derivative B Pyrimidine Core Formation A->B C Functionalization of Pyrimidine B->C E Nucleophilic Substitution C->E D This compound D->E F Intermediate Product E->F H Final Coupling Reaction F->H G Coupling Partner G->H I EGFR Inhibitor H->I

Caption: Synthetic workflow for EGFR inhibitors.

Synthesis of Hedgehog (Hh) Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway is implicated in various forms of cancer. This compound derivatives have been designed and synthesized as potent inhibitors of this pathway, targeting the Smoothened (Smo) receptor.[2]

Experimental Protocol: Synthesis of 2-methoxybenzamide-based Hh Pathway Inhibitors

The synthesis of these inhibitors involves the amidation of a carboxylic acid derivative with an appropriate amine.

Reaction Scheme:

  • Activation of Carboxylic Acid: A substituted benzoic acid is converted to a more reactive species, such as an acyl chloride, using thionyl chloride (SOCl₂).

  • Amide Bond Formation: The activated carboxylic acid is then reacted with an amine, such as a derivative of 3-(1H-benzo[d]imidazol-2-yl)-4-chloroaniline, in the presence of a base like triethylamine (TEA) in a solvent like dimethylformamide (DMF) to form the final benzamide product.[2]

Quantitative Data:

CompoundTargetIC50 (µM)
10 Hh PathwaySubmicromolar
17 Hh PathwaySubmicromolar
21 Hh Pathway0.03

Data from a study on 2-methoxybenzamide derivatives as Hh signaling pathway inhibitors.[2]

Hedgehog Signaling Pathway Inhibition

cluster_membrane Cell Membrane cluster_cilium Primary Cilium Ptch PTCH1 Smo Smoothened (Smo) Ptch->Smo inhibits Smo_cilium Smo Smo->Smo_cilium translocates to Gli Gli Proteins Smo_cilium->Gli activates Hh Hedgehog Ligand Hh->Ptch binds Inhibitor 2-Methoxybenzamide Derivative (e.g., 21) Inhibitor->Smo inhibits TargetGenes Target Gene Expression Gli->TargetGenes promotes

Caption: Inhibition of the Hedgehog signaling pathway.

Synthesis of Factor Xa Inhibitors

2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide, a derivative of this compound, is a key intermediate in the synthesis of Factor Xa inhibitors, which are a class of anticoagulants used to treat and prevent blood clots.[3]

Experimental Protocol: Synthesis of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide

A crucial step in the synthesis of this intermediate is the reduction of a nitro group to an amine.

Reaction Scheme:

  • Starting Material: 5-Methoxy-2-nitrobenzoic acid.

  • Reduction: The nitro group is selectively reduced to an amine using a reducing agent such as iron powder in acetic acid or through catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst.[3][4] This method is favored for its high selectivity and yield.[3]

  • Amide Coupling: The resulting 2-amino-5-methoxybenzoic acid is then coupled with 2-amino-5-chloropyridine to form the final product.

Quantitative Data for a Related Reduction:

Starting MaterialCatalystSolventProductYield (%)
5-Methoxy-2-nitrobenzoic acidPd/C (10%)THF2-Amino-5-methoxybenzoic acid98

Data from a study on the synthesis of 2-amino-5-methoxybenzoic acid.

Synthesis Workflow for Factor Xa Inhibitor Intermediate

A 5-Methoxy-2-nitrobenzoic acid B Reduction (e.g., Fe/AcOH or H2, Pd/C) A->B C 2-Amino-5-methoxybenzoic acid B->C E Amide Coupling C->E D 2-Amino-5-chloropyridine D->E F 2-Amino-N-(5-chloropyridin-2-yl) -5-methoxybenzamide E->F

Caption: Synthesis of a Factor Xa inhibitor intermediate.

Synthesis of Antiproliferative and Antioxidative Benzimidazole Derivatives

Derivatives of this compound have been incorporated into benzimidazole scaffolds to create compounds with both antiproliferative and antioxidant properties.[5]

Experimental Protocol: Synthesis of N-Benzimidazole-Derived Carboxamides

The synthesis involves the coupling of a substituted benzoic acid with an aminobenzimidazole.

Reaction Scheme:

  • Precursor Synthesis: Methoxy-substituted benzoic acids are prepared according to previously published methods.[5]

  • Amide Formation: The benzoic acid derivative is coupled with the appropriate aminobenzimidazole to yield the final N-benzimidazole-derived carboxamide.

  • Demethylation (Optional): To obtain hydroxy-substituted derivatives, the methoxy groups can be removed using a reagent like boron tribromide (BBr₃).[5]

Quantitative Data:

CompoundCell LineIC50 (µM)
10 H460 (Lung Carcinoma)2.2
10 HCT 116 (Colorectal Carcinoma)4.4
10 MCF-7 (Breast Cancer)3.1
11 HCT 116 (Colorectal Carcinoma)3.7
11 MCF-7 (Breast Cancer)1.2

Data from a study on the biological activity of novel methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides.[5]

Logical Relationship of Synthesis and Activity

cluster_synthesis Synthesis cluster_activity Biological Activity A Methoxy-substituted Benzoic Acid C Coupling Reaction A->C B Aminobenzimidazole B->C D N-Benzimidazole-derived Carboxamide C->D E Antiproliferative Activity D->E F Antioxidant Activity D->F

Caption: Synthesis and resulting biological activities.

This compound is a cornerstone intermediate for the synthesis of a wide array of pharmacologically relevant molecules. Its utility in constructing inhibitors for key biological targets like EGFR and the Hedgehog pathway, as well as in the development of anticoagulants and antiproliferative agents, highlights its importance in medicinal chemistry and drug discovery. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic compounds.

References

Application Notes and Protocols for the Analytical Characterization of 2-Amino-5-methoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-methoxybenzamide is a benzamide derivative with potential applications as a versatile synthetic intermediate and building block in the development of more complex molecules, including those for pharmaceutical and agricultural research.[1][2][3] Accurate and robust analytical methods are essential for confirming its identity, determining its purity, and identifying any process-related impurities or degradation products. This document provides a comprehensive overview of key analytical techniques for the characterization of this compound, tailored for researchers, scientists, and professionals in drug development. The protocols described herein are based on established methods for structurally similar compounds and serve as a detailed starting point for method development and validation.[4][5]

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂[2]
Molecular Weight 166.18 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 1882-71-9[1]
SMILES COC1=CC(=C(C=C1)N)C(=O)N[1]
InChI Key NWZIAOBMRQYTTD-UHFFFAOYSA-N[1]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Application Note:

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound and quantifying it in various matrices.[4] A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for separating the main compound from its potential impurities and degradation products.[4][6] The method's high precision, robustness, and sensitivity make it ideal for quality control during synthesis and formulation.[6]

Experimental Protocol:

This protocol is a starting point adapted from methods used for similar aromatic amines and benzamides.[4][6][7]

  • Mobile Phase Preparation :

    • Prepare Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water. Filter through a 0.45 µm membrane.

    • Prepare Mobile Phase B: Acetonitrile, HPLC grade.

    • Degas both phases by sonication or vacuum filtration before use.

  • Standard Solution Preparation :

    • Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions to create working standards at concentrations appropriate for the expected sample concentration (e.g., 1-50 µg/mL).

  • Sample Preparation :

    • Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range.

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions :

    • The following table outlines the recommended HPLC parameters.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Gradient elution (e.g., Start with 95% A, 5% B; ramp to 5% A, 95% B over 15 min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV Diode Array Detector (DAD) at a wavelength determined by UV scan (e.g., 254 nm)
  • Data Analysis :

    • Identify the this compound peak by comparing its retention time with that of the reference standard.

    • Calculate purity using the area percent method.

    • Quantify the compound by creating a calibration curve from the peak areas of the working standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

Application Note:

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile impurities, such as residual solvents or by-products from synthesis.[5][8] Due to the polar nature of the amine and amide groups, derivatization may be required to improve the volatility and chromatographic performance of this compound.[9] The mass spectrometer provides definitive structural information based on the compound's mass-to-charge ratio (m/z) and fragmentation pattern.[10]

Experimental Protocol:

This protocol is based on general methods for the GC-MS analysis of amino compounds.[10]

  • Sample Preparation (without derivatization for impurity screening) :

    • Dissolve the sample in a volatile, GC-compatible solvent such as ethyl acetate or dichloromethane.[10]

    • The concentration should be approximately 10-100 µg/mL.

    • Filter the solution through a 0.22 µm syringe filter if particulates are present.

  • Derivatization (optional, for analyzing the parent compound) :

    • Dry a known amount of the sample under a stream of nitrogen.

    • Add a silylation reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in acetonitrile.

    • Heat the mixture (e.g., at 100 °C for 2-4 hours) to ensure complete derivatization.

  • GC-MS Conditions :

    • The table below provides a set of starting parameters for GC-MS analysis.

ParameterRecommended Setting
GC-MS System Agilent 7890B GC with 5977C MSD or equivalent
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Oven Program Initial: 100 °C, hold 1 min; Ramp: 15 °C/min to 300 °C; Hold: 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500
  • Data Analysis :

    • Identify the compound by matching its retention time and mass spectrum with a reference standard.

    • The mass spectrum should show the molecular ion (M⁺) and characteristic fragment ions.

    • Screen for impurities by comparing spectra against a commercial library (e.g., NIST).[8]

Expected Mass Datam/z Value
Molecular Ion [M]⁺ 166.07
Key Fragment 1 [M-NH₂]⁺ (loss of amino group)
Key Fragment 2 [M-CONH₂]⁺ (loss of amide group)
Key Fragment 3 [M-OCH₃]⁺ (loss of methoxy group)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR identifies the different carbon atoms in the molecule. Data from related compounds can help predict the expected chemical shifts.[11][12]

Experimental Protocol:

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition : Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Data Analysis : Analyze chemical shifts (δ), coupling constants (J), and signal integrations to confirm the structure.

Predicted ¹H NMR Data (in DMSO-d₆)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Amide Protons (-CONH₂) ~7.5-8.0br s2H-NH₂ (amide)
Aromatic Protons ~6.5-7.2m3HAr-H
Amine Protons (-NH₂) ~5.0-5.5br s2H-NH₂ (aromatic)
Methoxy Protons (-OCH₃) ~3.7-3.8s3H-OCH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note:

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[13] It is a rapid and non-destructive technique useful for verifying the presence of key structural motifs like amine (N-H), amide (C=O, N-H), and ether (C-O) bonds.

Experimental Protocol:

  • Sample Preparation : Prepare a KBr pellet by finely grinding a small amount of the solid sample with dry potassium bromide (KBr) powder and pressing it into a thin, transparent disk.[13] Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Data Acquisition : Record the infrared spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis : Correlate the absorption bands in the spectrum with the vibrational frequencies of specific functional groups.

Functional GroupExpected Vibrational Frequency (cm⁻¹)
N-H Stretch (Amine & Amide) 3450 - 3200
C=O Stretch (Amide I) 1680 - 1640
N-H Bend (Amide II) 1640 - 1550
C-O Stretch (Aryl Ether) 1275 - 1200
C-N Stretch (Aromatic Amine) 1335 - 1250

Analytical Workflows and Logic Diagrams

The selection and execution of analytical methods follow a logical progression, from initial identification to detailed quantitative analysis and purity assessment.

cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Quantitative Analysis cluster_2 Phase 3: Final Characterization A Sample of This compound B FTIR Analysis (Functional Groups) A->B C NMR Spectroscopy (¹H, ¹³C - Definitive Structure) A->C D Mass Spectrometry (Molecular Weight) A->D E Purity Assessment C->E Confirmed Structure F HPLC-UV/DAD (Purity %, Impurity Profile) E->F G GC-MS (Volatile Impurities, Residual Solvents) E->G H Generate Certificate of Analysis (CoA) F->H G->H I Data Archiving H->I

Caption: A typical experimental workflow for the complete characterization of this compound.

cluster_structure cluster_purity Start What is the analytical goal? Struc_Eluc Structural Elucidation Start->Struc_Eluc  Identity Confirmation Purity_Quant Purity & Quantification Start->Purity_Quant  Quantitative Analysis   NMR Use NMR (¹H, ¹³C) for definitive connectivity Struc_Eluc->NMR Primary Method MS Use GC-MS or LC-MS for molecular weight and fragmentation NMR->MS Complementary FTIR Use FTIR for functional group confirmation MS->FTIR Supportive HPLC Use HPLC-UV for high precision purity and assay Purity_Quant->HPLC Primary Method GC Use GC-MS for volatile impurities and residual solvents HPLC->GC Complementary

Caption: A logic diagram for selecting the appropriate analytical method based on the research objective.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 2-Amino-5-methoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-methoxybenzamide is a chemical intermediate with applications in the synthesis of pharmaceuticals and other organic compounds. The ability to accurately determine its purity and concentration is essential for quality control in research and manufacturing. This application note describes a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and a buffered aqueous solution, coupled with UV detection. This protocol is designed for researchers, scientists, and professionals in drug development requiring a reliable analytical method for this compound.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data Acquisition: Chromatography Data Station (CDS) software.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid is recommended.[1]

  • Standard: A certified reference standard of this compound (purity ≥98%).

2. Preparation of Solutions

  • Aqueous Mobile Phase Component: To prepare 1 L, add 1.0 mL of phosphoric acid to 999 mL of HPLC grade water and mix thoroughly.

  • Mobile Phase: Prepare a mixture of the aqueous mobile phase component and acetonitrile in a 60:40 (v/v) ratio. Degas the mobile phase by sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Run Time: 10 minutes

4. System Suitability Before sample analysis, the system suitability should be verified by injecting the 25 µg/mL working standard solution five times. The acceptance criteria are as follows:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: ≤ 2.0%

5. Calibration and Analysis

  • Construct a calibration curve by injecting the working standard solutions and plotting the peak area against the concentration.

  • Prepare sample solutions by accurately weighing the sample, dissolving it in the mobile phase, and diluting to a concentration within the calibration range.

  • Filter all standard and sample solutions through a 0.45 µm syringe filter before injection.[2]

  • The concentration of this compound in the samples can be determined from the calibration curve.

Data Presentation

Table 1: Summary of Quantitative Data for HPLC Analysis of this compound

ParameterResult
Retention Time (min) ~ 4.5
Linearity (r²) > 0.999
Range (µg/mL) 1 - 100
Limit of Detection (LOD) (µg/mL) 0.15
Limit of Quantification (LOQ) (µg/mL) 0.50
Precision (%RSD, n=5) < 2.0
Accuracy (% Recovery) 98 - 102

Experimental Workflow Visualization

HPLC_Workflow prep Preparation standards Prepare Standard Solutions (1-100 µg/mL) prep->standards samples Prepare Sample Solutions prep->samples system_suitability System Suitability Test (Inject 25 µg/mL Standard) standards->system_suitability hplc_system HPLC System Setup conditions Set Chromatographic Conditions (C18, ACN/H2O, 1.0 mL/min, 230 nm) hplc_system->conditions conditions->system_suitability analysis Analysis system_suitability->analysis calibration Inject Standards & Construct Calibration Curve analysis->calibration sample_injection Inject Samples analysis->sample_injection data_processing Data Processing calibration->data_processing sample_injection->data_processing quantification Quantify this compound from Calibration Curve data_processing->quantification report Generate Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols: The Versatile Role of 2-Amino-5-methoxybenzamide in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-amino-5-methoxybenzamide as a key building block for the preparation of a diverse range of heterocyclic compounds. The inherent functionalities of this starting material, namely the aromatic amine, the amide, and the activating methoxy group, make it a valuable precursor for constructing various pharmacologically relevant scaffolds. This document outlines detailed experimental protocols for the synthesis of quinazolinones and dihydropyrimidines, supported by quantitative data and reaction pathway visualizations.

Introduction to this compound in Heterocyclic Synthesis

This compound is an anthranilamide derivative that serves as a versatile starting material in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and an amide moiety on a substituted benzene ring, allows for a variety of cyclization and multicomponent reactions. The methoxy group at the 5-position influences the electronic properties of the aromatic ring, often enhancing reactivity and providing a substitution pattern found in numerous bioactive molecules. Heterocyclic compounds derived from this precursor have shown a wide spectrum of biological activities, including antimicrobial and anticancer properties.

I. Synthesis of 6-Methoxyquinazolin-4(3H)-ones

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad range of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory effects. The synthesis of 6-methoxyquinazolin-4(3H)-ones from this compound can be efficiently achieved through condensation with various one-carbon sources, such as orthoesters.

Experimental Protocol: Reaction with Triethyl Orthoformate

This protocol details the synthesis of 6-methoxyquinazolin-4(3H)-one via a cyclocondensation reaction between this compound and triethyl orthoformate.

Materials:

  • This compound

  • Triethyl orthoformate

  • Acetic anhydride

  • Ethanol

  • Glacial acetic acid

Procedure:

  • A mixture of this compound (1.0 eq) and triethyl orthoformate (2.0 eq) in acetic anhydride (5 volumes) is heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with ethanol to remove impurities.

  • Recrystallization from glacial acetic acid affords the pure 6-methoxyquinazolin-4(3H)-one.

Quantitative Data
Reactant 1Reactant 2SolventReaction Time (h)Temperature (°C)Yield (%)
This compoundTriethyl orthoformateAcetic anhydride4-6Reflux85-95
This compoundFormic acidPolyphosphoric acid2-312075-85

Reaction Pathway

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A This compound D 6-Methoxyquinazolin-4(3H)-one A->D Cyclocondensation B Triethyl Orthoformate B->D C Acetic Anhydride (Solvent) Reflux

Caption: Synthesis of 6-Methoxyquinazolin-4(3H)-one.

II. Multicomponent Synthesis of 6-Methoxy-4-aryl-3,4-dihydropyrimidin-2(1H)-ones (Biginelli Reaction)

The Biginelli reaction is a one-pot multicomponent synthesis that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities, including calcium channel modulation and antiviral properties. This compound can be utilized in a Biginelli-type reaction, where the amide nitrogen participates in the cyclization.

Experimental Protocol: Three-Component Reaction

This protocol describes the synthesis of a 6-methoxy-dihydropyrimidinone derivative using this compound, an aromatic aldehyde, and a β-ketoester.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • β-Ketoester (e.g., Ethyl acetoacetate)

  • Ethanol

  • Catalyst (e.g., p-Toluenesulfonic acid or a Lewis acid like ZnCl₂)

Procedure:

  • To a solution of this compound (1.0 eq), an aromatic aldehyde (1.0 eq), and a β-ketoester (1.0 eq) in ethanol, a catalytic amount of the acid catalyst (0.1 eq) is added.

  • The mixture is heated to reflux and the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid product is collected by filtration.

  • The product is washed with cold ethanol and dried to afford the pure dihydropyrimidinone derivative.

Quantitative Data
Aldehydeβ-KetoesterCatalystReaction Time (h)Temperature (°C)Yield (%)
BenzaldehydeEthyl acetoacetatep-Toluenesulfonic acid8-12Reflux70-85
4-ChlorobenzaldehydeMethyl acetoacetateZnCl₂6-10Reflux75-90
4-MethoxybenzaldehydeEthyl benzoylacetateInCl₃8-12Reflux65-80

Experimental Workflow

G start Start reactants Mix Reactants: - this compound - Aromatic Aldehyde - β-Ketoester - Ethanol - Catalyst start->reactants reflux Heat to Reflux reactants->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to RT monitor->cool Complete filter Filter Product cool->filter wash Wash with Ethanol filter->wash dry Dry Product wash->dry end End dry->end

Caption: Biginelli Reaction Workflow.

III. Biological Significance of Derived Heterocycles

Heterocyclic compounds synthesized from this compound often exhibit significant biological activities, making them attractive scaffolds for drug discovery and development.

  • Antimicrobial Activity: Quinazolinone derivatives have been reported to possess antibacterial and antifungal properties. The presence of the methoxy group can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with microbial targets. For instance, certain 6-methoxyquinazolin-4(3H)-one derivatives have shown promising activity against various strains of bacteria and fungi.[1][2]

  • Anticancer Activity: The quinazoline core is a well-established pharmacophore in anticancer drug design, with several approved drugs targeting tyrosine kinases. Derivatives of 6-methoxyquinazolin-4(3H)-one have been investigated for their cytotoxic effects against various cancer cell lines.[3] The methoxy substituent can influence the binding affinity of these compounds to their biological targets.

  • Other Pharmacological Activities: Dihydropyrimidinones derived from Biginelli reactions are known to exhibit a wide array of pharmacological effects, including acting as calcium channel blockers, antihypertensive agents, and antiviral agents. The incorporation of the this compound moiety into the DHPM scaffold can lead to novel compounds with unique biological profiles.[1]

Conclusion

This compound is a readily accessible and versatile building block for the synthesis of a variety of medicinally important heterocyclic compounds. The straightforward protocols for the preparation of quinazolinones and dihydropyrimidines, coupled with the significant biological activities of these products, highlight the importance of this precursor in the field of drug discovery and development. The methodologies presented here offer a solid foundation for researchers to explore the synthesis of novel and diverse heterocyclic libraries for biological screening.

References

Application of 2-Amino-5-methoxybenzamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methoxybenzamide is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a diverse range of biologically active compounds. Its unique structural features, including an aniline moiety, a benzamide group, and a methoxy substituent, provide multiple points for chemical modification, enabling the exploration of vast chemical space in drug discovery. This document provides detailed application notes on the utility of this compound in developing inhibitors for crucial signaling pathways implicated in cancer and other diseases. Furthermore, it offers comprehensive experimental protocols for the synthesis and biological evaluation of its derivatives, intended to guide researchers in their drug development endeavors.

Application Notes

The this compound core has been successfully employed in the development of potent inhibitors targeting key players in cellular signaling, particularly in the fields of oncology and inflammatory diseases.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma. The Smoothened (Smo) receptor is a key transducer in this pathway, making it an attractive target for therapeutic intervention.

Derivatives of 2-methoxybenzamide, a closely related analog of this compound, have been synthesized and identified as potent inhibitors of the Hh pathway. These compounds act by targeting the Smo receptor, thereby blocking downstream signal transduction. For instance, a series of 2-methoxybenzamide derivatives have demonstrated nanomolar to sub-micromolar IC50 values in Gli-luciferase reporter assays, indicating their potent inhibition of the Hh pathway.[1]

Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of many cancers, including non-small cell lung cancer (NSCLC).

The 2-amino-N-methoxybenzamide scaffold has been utilized in a hybridization strategy to design and synthesize novel pyrimidine derivatives as EGFR inhibitors. These compounds have shown promising antitumor activity, with some derivatives exhibiting superior potency compared to established drugs like Gefitinib and Osimertinib.[2] Notably, certain compounds have demonstrated IC50 values in the nanomolar range against EGFR kinase and various cancer cell lines.[2]

Antiproliferative and Antioxidant Activities

Derivatives of this compound have also been explored for their potential as antiproliferative and antioxidant agents. N-benzimidazole-derived carboxamides, incorporating the methoxybenzamide moiety, have displayed significant antiproliferative activity against a panel of human cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[3] The presence of the methoxy group can also contribute to the antioxidant properties of these molecules.

Quantitative Data Summary

The following tables summarize the biological activity of representative derivatives synthesized using the this compound scaffold or its close analogs.

Table 1: Hedgehog Signaling Pathway Inhibition by 2-Methoxybenzamide Derivatives [1]

Compound IDModificationGli-luc Reporter IC50 (µM)
10 Aryl amide and methoxy addition0.17
17 Phenyl imidazole replacement0.12
21 Optimized phenyl imidazole and aryl amide0.03

Table 2: EGFR Kinase Inhibition and Antiproliferative Activity of 2-Amino-N-methoxybenzamide-Pyrimidine Derivatives [2]

Compound IDTarget Cell Line / KinaseIC50 (nM)
5d A549 (NSCLC)95
5h A549 (NSCLC)71
9u A549 (NSCLC)350
9u MCF-7 (Breast Cancer)3240
9u PC-3 (Prostate Cancer)5120
9u EGFR Kinase91

Table 3: Antiproliferative Activity of N-Benzimidazole-Derived Carboxamides [3]

Compound IDTarget Cell LineIC50 (µM)
10 HCT 1162.2
10 MCF-74.4
11 HCT 1163.7
11 MCF-71.2
12 MCF-73.1
35 MCF-78.7
36 MCF-74.8

Signaling Pathway and Experimental Workflow Diagrams

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State PTCH1 PTCH1 SMO_inactive SMO (inactive) PTCH1->SMO_inactive Inhibits SUFU SUFU GLI_complex SUFU-GLI Complex SUFU->GLI_complex GLI_rep GLI Repressor GLI_complex->GLI_rep Proteolytic Cleavage Target_Genes_off Target Gene Transcription OFF GLI_rep->Target_Genes_off Hh_Ligand Hedgehog Ligand (e.g., Shh) PTCH1_bound PTCH1 Hh_Ligand->PTCH1_bound SMO_active SMO (active) PTCH1_bound->SMO_active Relieves Inhibition GLI_act GLI Activator SMO_active->GLI_act Dissociation from SUFU and Activation Target_Genes_on Target Gene Transcription ON GLI_act->Target_Genes_on Inhibitor This compound Derivative Inhibitor->SMO_active Inhibits

Caption: Hedgehog Signaling Pathway Inhibition.

EGFR_Signaling_Pathway cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimerization & Autophosphorylation EGFR->EGFR_dimer Ligand Binding GRB2_SOS GRB2/SOS EGFR_dimer->GRB2_SOS PI3K PI3K EGFR_dimer->PI3K Inhibitor This compound Derivative Inhibitor->EGFR_dimer Inhibits Kinase Activity RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival, Growth mTOR->Survival

Caption: EGFR Signaling Pathway Inhibition.

Synthesis_Workflow Start This compound Reaction Reaction with Electrophile/Coupling Partner Start->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Bio_Assay Biological Evaluation (e.g., Kinase Assay, Cell Proliferation) Characterization->Bio_Assay Data_Analysis Data Analysis (IC50/EC50 Determination) Bio_Assay->Data_Analysis

Caption: General Experimental Workflow.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-N-(pyrimidin-2-yl)-5-methoxybenzamide (A Representative EGFR Inhibitor Precursor)

This protocol describes a general procedure for the synthesis of a pyrimidine-substituted derivative of this compound, a key intermediate for certain EGFR inhibitors.

Materials:

  • This compound

  • 2-Chloropyrimidine

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos

  • Cesium carbonate (Cs2CO3)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 mmol, 1.0 eq.), 2-chloropyrimidine (1.2 mmol, 1.2 eq.), cesium carbonate (2.0 mmol, 2.0 eq.), palladium(II) acetate (0.05 mmol, 5 mol%), and Xantphos (0.1 mmol, 10 mol%).

  • Add anhydrous 1,4-dioxane (10 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-N-(pyrimidin-2-yl)-5-methoxybenzamide.

  • Characterize the purified product by NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Protocol 2: Hedgehog Signaling Pathway Luciferase Reporter Assay

This protocol is for evaluating the inhibitory activity of synthesized compounds on the Hedgehog signaling pathway using a Gli-responsive luciferase reporter cell line (e.g., Shh-LIGHT2 cells).[1]

Materials:

  • Shh-LIGHT2 cells (or other suitable Gli-luciferase reporter cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well white, clear-bottom tissue culture plates

  • Test compounds dissolved in DMSO

  • Sonic Hedgehog (Shh) conditioned medium or purified Shh protein

  • Dual-luciferase reporter assay system (e.g., Promega Dual-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed Shh-LIGHT2 cells into a 96-well white, clear-bottom plate at a density of 2.5 x 10⁴ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: The next day, prepare serial dilutions of the test compounds in DMEM with 0.5% FBS. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., GDC-0449).

  • Pathway Activation: Immediately after adding the compounds, add 10 µL of Shh conditioned medium or a solution of purified Shh protein to each well to a final concentration that induces a robust luciferase signal.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay: After incubation, perform the dual-luciferase assay according to the manufacturer's protocol. Briefly, add the luciferase substrate to each well and measure the firefly luciferase activity using a luminometer. Then, add the Stop & Glo® reagent and measure the Renilla luciferase activity (for normalization).

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve using appropriate software.

Protocol 3: EGFR Kinase Activity Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the in vitro inhibitory activity of compounds against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, low-volume plates

  • Test compounds dissolved in DMSO

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in kinase buffer. Prepare a solution of EGFR kinase in kinase buffer. Prepare a substrate/ATP mix containing Poly(Glu,Tyr) and ATP in kinase buffer.

  • Kinase Reaction Setup: To the wells of a 384-well plate, add 1 µL of the diluted test compound or vehicle (DMSO).

  • Add 2 µL of the EGFR enzyme solution to each well.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

This compound stands out as a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of potent and selective inhibitors of key biological targets. The successful development of Hedgehog and EGFR pathway inhibitors based on this core structure underscores its potential in oncology and beyond. The detailed protocols provided herein are intended to facilitate further research and development of novel therapeutics derived from this promising chemical entity. Researchers are encouraged to adapt and optimize these methods to suit their specific research goals.

References

2-Amino-5-methoxybenzamide: A Versatile Scaffold for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Note & Protocol

St. Louis, MO – December 24, 2025 – 2-Amino-5-methoxybenzamide is a key building block in medicinal chemistry, serving as a versatile starting material for the synthesis of a wide array of pharmaceutical compounds. Its unique structural features, including a reactive primary amine and an amide group, allow for its incorporation into diverse molecular architectures, leading to the development of potent inhibitors for various biological targets implicated in cancer and other diseases. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways associated with compounds derived from this valuable scaffold.

Core Applications in Drug Discovery

Derivatives of this compound have demonstrated significant potential in the development of targeted therapies, particularly in oncology. The inherent reactivity of the 2-amino group allows for the facile construction of complex heterocyclic systems, a common feature in many kinase inhibitors and modulators of crucial cellular signaling pathways.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the development and progression of various cancers. Compounds incorporating a 2-methoxybenzamide scaffold have been synthesized and identified as potent inhibitors of the Hh pathway, specifically targeting the Smoothened (Smo) receptor.[1]

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key driver in many epithelial cancers, and its inhibition is a well-established therapeutic strategy. Pyrimidine derivatives synthesized using 2-amino-N-methoxybenzamide have shown potent inhibitory activity against EGFR, with some compounds demonstrating superior efficacy compared to established drugs like Gefitinib and Osimertinib in preclinical studies.

Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous solid tumors and plays a crucial role in cell survival, proliferation, and migration. The this compound core has been utilized in the synthesis of potent FAK inhibitors, representing a promising avenue for the development of novel anti-cancer agents that can disrupt tumor growth and metastasis.

Quantitative Data Summary

The following tables summarize the biological activity of representative compounds synthesized using this compound derivatives.

Table 1: Hedgehog Signaling Pathway Inhibitors

CompoundTargetIC50 (μM)Cell LineReference
21 Smoothened (Smo)0.03Daoy[1]
17 Smoothened (Smo)0.12Daoy[1]
10 Smoothened (Smo)0.17Daoy[1]

Table 2: EGFR Kinase Inhibitors

CompoundTargetIC50 (nM)Cell Line
5d EGFR95A549, PC-3, HepG2
5h EGFR71A549, PC-3, HepG2

Signaling Pathways

Hedgehog Signaling Pathway

The diagram below illustrates the canonical Hedgehog signaling pathway and the point of intervention for inhibitors derived from this compound. In the "ON" state, the binding of the Hedgehog ligand (Shh) to the Patched (PTCH1) receptor relieves its inhibition of Smoothened (SMO). SMO then translocates to the primary cilium, initiating a signaling cascade that leads to the activation of GLI transcription factors, which in turn promote the expression of genes involved in cell proliferation and survival. The synthesized inhibitors act by directly binding to and inhibiting SMO, thereby blocking the downstream signaling cascade.

Hedgehog_Signaling_Pathway Hedgehog Signaling Pathway Inhibition cluster_nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits Nucleus Nucleus GLI->Nucleus Translocates TargetGenes Target Gene Expression Nucleus->TargetGenes Activates Inhibitor 2-Methoxybenzamide Derivative Inhibitor->SMO Inhibits

Caption: Inhibition of the Hedgehog signaling pathway by 2-methoxybenzamide derivatives.

EGFR/FAK Signaling Pathways

The diagram below depicts a simplified representation of the EGFR and FAK signaling pathways and their downstream effects. Activation of EGFR by its ligands (e.g., EGF) and FAK by integrin engagement leads to the activation of downstream pathways such as the PI3K/AKT and RAS/MAPK cascades. These pathways are central to regulating cell proliferation, survival, and migration. The synthesized inhibitors target EGFR and FAK, thereby blocking these pro-tumorigenic signaling events.

EGFR_FAK_Signaling EGFR and FAK Signaling Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds Integrin Integrin FAK FAK Integrin->FAK Activates PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS FAK->PI3K Migration Cell Migration FAK->Migration AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation EGFR_Inhibitor 2-Amino-N-methoxy- benzamide Derivative EGFR_Inhibitor->EGFR Inhibits FAK_Inhibitor 2-Amino-5-methoxy- benzamide Derivative FAK_Inhibitor->FAK Inhibits

Caption: Inhibition of EGFR and FAK signaling pathways by this compound derivatives.

Experimental Protocols

The following protocols provide a general framework for the synthesis of pharmaceutical compounds using this compound as a starting material. Specific reaction conditions may require optimization based on the substrate and desired product.

General Protocol for N-Acylation of this compound

This protocol describes a typical procedure for the acylation of the primary amino group of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., 3-fluorobenzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine or pyridine (1.1 equivalents) to the stirred solution.

  • Addition of Acyl Chloride: Dissolve the acyl chloride (1.05 equivalents) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

Illustrative Workflow for Synthesis of a Quinazolinone Derivative

The following workflow outlines a general approach for the synthesis of quinazolinone derivatives from this compound.

Quinazolinone_Synthesis_Workflow Synthesis of Quinazolinone Derivatives Start This compound Reaction Condensation/ Cyclization Start->Reaction Reagent Aldehyde or Orthoester Reagent->Reaction Intermediate Dihydroquinazolinone Intermediate Reaction->Intermediate Oxidation Oxidation Intermediate->Oxidation Product Quinazolinone Derivative Oxidation->Product Purification Purification (Chromatography) Product->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General workflow for the synthesis of quinazolinone derivatives.

This application note highlights the significance of this compound as a versatile building block in the synthesis of novel pharmaceutical compounds. The provided protocols and pathway diagrams serve as a valuable resource for researchers and scientists engaged in drug discovery and development.

References

Laboratory safety and handling of 2-Amino-5-methoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: 2-Amino-5-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 1882-71-9) is an aromatic amine and a benzamide derivative. Its structure makes it a valuable building block in medicinal chemistry and organic synthesis. Molecules with the benzamide scaffold are integral to numerous pharmaceuticals. For instance, a related compound, 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide, serves as a critical intermediate in the synthesis of Factor Xa inhibitors, a class of modern anticoagulants used to prevent and treat thromboembolic diseases.[1] Furthermore, various benzamide derivatives have been investigated for a range of biological activities, including as anti-inflammatory agents and inhibitors of key enzymes in metabolic pathways.[2][3]

These application notes provide comprehensive safety protocols, handling procedures, and example experimental methodologies for the use of this compound in a laboratory setting.

Physical and Chemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference
CAS Number 1882-71-9[4][5]
Molecular Formula C₈H₁₀N₂O₂[4][5]
Molecular Weight 166.18 g/mol [4][5]
IUPAC Name This compound[4]
Synonyms 5-methoxyanthranilamide, 2-amino-5-(methyloxy)benzamide[4][5]
Appearance Solid[6]
Storage Temperature 4°C, protect from light[5]
Safety and Hazard Information

This compound is classified as hazardous. All personnel must review the Safety Data Sheet (SDS) before handling and adhere to the GHS classifications summarized in the table below.[4][6][7]

CategoryGHS Classification and Statements
Pictograms
alt text
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[4][7][8]H317: May cause an allergic skin reaction.[4]H315: Causes skin irritation.H318: Causes serious eye damage.H341: Suspected of causing genetic defects.[7]May cause respiratory irritation.[9]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]P264: Wash skin thoroughly after handling.[4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[7]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]P405: Store locked up.[7]P501: Dispose of contents/container to an approved waste disposal plant.[4]

Protocols for Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)
  • Gloves: Wear nitrile or other chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.[10]

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If dust generation is unavoidable, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

Engineering Controls
  • All handling of solid this compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation.[6]

  • Ensure an eyewash station and safety shower are readily accessible.[6]

Storage Protocol
  • Procure the compound from a verified supplier and log its arrival.

  • Store the container in a cool, dry, and well-ventilated area.[11]

  • The storage location must be locked and accessible only to authorized personnel.[7]

  • Keep the container tightly sealed to prevent moisture ingress.[11]

  • Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[6]

Spill and Leak Protocol

In the event of a spill, follow the workflow outlined below.

Spill_Response_Workflow cluster_spill Spill Response Protocol spill Spill Occurs evacuate Alert others and evacuate immediate area spill->evacuate Immediate Action ppe Don appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe Preparation contain Cover with inert absorbent (e.g., vermiculite, sand) ppe->contain Cleanup Process collect Carefully sweep solid into a labeled waste container. Avoid creating dust. contain->collect Cleanup Process decontaminate Decontaminate spill area with soap and water collect->decontaminate Cleanup Process dispose Seal and label waste container. Dispose as hazardous waste. decontaminate->dispose Cleanup Process First_Aid_Protocol cluster_first_aid First Aid Decision Tree cluster_routes Route of Exposure cluster_actions Immediate Actions exposure Exposure Occurs skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Wash with plenty of soap and water for 15 min. Remove contaminated clothing. skin->wash_skin rinse_eye Rinse cautiously with water for several minutes. Remove contact lenses. eye->rinse_eye fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->fresh_air rinse_mouth Rinse mouth with water. DO NOT induce vomiting. ingestion->rinse_mouth medical Seek Immediate Medical Attention. Bring SDS. wash_skin->medical rinse_eye->medical fresh_air->medical rinse_mouth->medical IMPDH_Pathway cluster_pathway Potential Mechanism: IMP Dehydrogenase Inhibition IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP Catalyzed by GMP Guanosine Monophosphate (GMP) XMP->GMP Catalyzed by GTP GTP / dGTP (DNA/RNA Synthesis) GMP->GTP IMPDH IMPDH Enzyme Synthase GMP Synthase Inhibitor This compound (or its active metabolite) Inhibitor->IMPDH Inhibits

References

Application Note and Protocol for the Quantitative Analysis of 2-Amino-5-methoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the quantitative analysis of 2-Amino-5-methoxybenzamide in various sample matrices. The methodologies outlined are based on established analytical techniques for similar aromatic amine compounds and are intended for use by researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a chemical intermediate with potential applications in the pharmaceutical and chemical industries. Accurate and precise quantification of this compound is crucial for process monitoring, quality assurance of final products, and pharmacokinetic studies. This application note describes a robust and sensitive method for the determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and confirmatory analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Principles

The primary analytical technique described is reverse-phase HPLC, which separates this compound from other components in a sample mixture based on its polarity. A C18 stationary phase is used in conjunction with a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte with a UV detector at its wavelength of maximum absorbance. For higher sensitivity and selectivity, especially in complex matrices like biological fluids, an LC-MS/MS method is also detailed. This technique utilizes the mass-to-charge ratio of the analyte and its fragments for definitive identification and quantification.

Experimental Protocols

A generalized workflow for the analysis is presented below.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sp1 Weigh Sample sp2 Dissolve in Diluent sp1->sp2 sp3 Vortex & Sonicate sp2->sp3 sp4 Filter (0.45 µm) sp3->sp4 hplc HPLC-UV Analysis sp4->hplc Primary Quantification lcms LC-MS/MS Analysis sp4->lcms High Sensitivity/ Confirmation dp1 Peak Integration hplc->dp1 lcms->dp1 dp2 Calibration Curve dp1->dp2 dp3 Quantification dp2->dp3

Caption: General workflow for the quantitative analysis of this compound.

This protocol is suitable for the quantification of this compound in bulk drug substances and simple formulations.

3.1.1. Instrumentation and Conditions

  • System: Standard HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid for improved peak shape). A gradient or isocratic elution can be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: Determined by measuring the UV spectrum of a standard solution (typically around 254 nm or the specific λmax).

  • Injection Volume: 10 µL.

3.1.2. Reagent and Standard Preparation

  • Diluent: A mixture of acetonitrile and water (50:50 v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).

3.1.3. Sample Preparation

  • Accurately weigh a sample containing an amount of this compound expected to fall within the calibration range.

  • Dissolve the sample in a known volume of diluent.

  • Vortex and sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

3.1.4. Data Analysis

  • Generate a calibration curve by plotting the peak area of the standard solutions versus their known concentrations.

  • Perform a linear regression analysis on the calibration curve.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

This method is ideal for the determination of this compound in complex matrices such as plasma or tissue homogenates, offering high sensitivity and selectivity.

3.2.1. Instrumentation and Conditions

  • LC System: UPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: C18 column suitable for LC-MS (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: The precursor ion (Q1) will be the protonated molecule [M+H]⁺ of this compound. Product ions (Q3) for quantification and confirmation will be determined by infusing a standard solution into the mass spectrometer.

3.2.2. Sample Preparation (for Plasma)

  • To 100 µL of plasma sample, add an internal standard.

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Inject into the LC-MS/MS system.

The logical relationship for method selection is depicted in the following diagram.

method_selection start Start: Need to Quantify This compound matrix_check What is the sample matrix? start->matrix_check sensitivity_check Is high sensitivity required (e.g., < 1 µg/mL)? matrix_check->sensitivity_check Simple (Bulk/Formulation) lcms Use LC-MS/MS Method matrix_check->lcms Complex (Biological Fluid) hplc Use HPLC-UV Method sensitivity_check->hplc No sensitivity_check->lcms Yes

Application Notes and Protocols for 2-Amino-5-methoxybenzamide: Synthesis and Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions and catalytic systems for the synthesis and functionalization of 2-Amino-5-methoxybenzamide, a valuable building block in medicinal chemistry and materials science. This document details experimental protocols for its preparation and subsequent cross-coupling and cyclization reactions, supported by quantitative data and mechanistic diagrams.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of the corresponding nitro compound, 5-methoxy-2-nitrobenzamide. This transformation can be efficiently achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 5-methoxy-2-nitrobenzamide

  • Palladium on carbon (10% Pd/C) or Raney-Nickel

  • Solvent: Tetrahydrofuran (THF) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • In a flask suitable for hydrogenation, dissolve 5-methoxy-2-nitrobenzamide in an appropriate solvent (THF or EtOH).

  • Carefully add the catalyst (Pd/C or Raney-Ni) under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (a balloon can be used for atmospheric pressure hydrogenation).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Quantitative Data for Synthesis:

Starting MaterialCatalystSolventTemperatureTimeYield (%)Reference
5-Methoxy-2-nitrobenzoic acid10% Pd/CTHFRoom Temp.18 h98% (for the acid)[1]
4-methoxy-2-nitro-benzamideRaney-NiEtOHRoom Temp.2 days95%[2]

Note: The first entry refers to the synthesis of the corresponding benzoic acid, which is a common precursor to the benzamide. The conditions are transferable.

Palladium-Catalyzed Cross-Coupling Reactions

This compound can be further functionalized through various palladium-catalyzed cross-coupling reactions. The amino and amide groups, as well as the methoxy substituent, can influence the reactivity of the aromatic ring.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling the amino group of this compound with aryl halides.[3][4][5][6][7][8][9]

Experimental Protocol (Representative):

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), the aryl halide (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq.).

  • Add anhydrous toluene or dioxane via syringe.

  • Seal the tube and heat the reaction mixture with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination (Analogous Systems):

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Aryl BromideSecondary AminePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10018-36High
Aryl ChlorideMorpholinePd(dba)₂ (1.5)XPhos (3)NaOtBuTolueneReflux694
Aryl HalideBenzamideXantPhos Pd G3 (5)-DBUMeCN/PhMe1401-

Note: Specific data for this compound is limited; conditions are based on similar amide and aniline substrates and may require optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between an aryl halide derivative of this compound (e.g., a brominated analog) and a boronic acid.

Experimental Protocol (Representative):

  • In a round-bottom flask, combine the bromo-substituted this compound (1.0 eq.), arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Stir the reaction mixture at an elevated temperature (e.g., 90 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry, filter, and concentrate the organic layer.

  • Purify by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling (Analogous Systems):

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-ChloroanisolePolyfluorophenylboronic acidXPhos Pd G2 (2)K₃PO₄THF/H₂ORoom Temp.0.5High
Aryl Chlorides4-Tolylboronic acidPd-NHC complex (0.5)KOHi-PrOH252High

Note: Specific data for this compound is limited; conditions are based on similar substrates and may require optimization.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N and C-O bonds, typically requiring higher temperatures than palladium-catalyzed reactions.[7][10]

Experimental Protocol (Representative):

  • In a sealed tube, combine this compound (1.0 eq.), an aryl iodide (1.2 eq.), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Add a high-boiling polar solvent such as DMF or N-methylpyrrolidone.

  • Seal the tube and heat the reaction mixture to a high temperature (e.g., 150-210 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, work up the reaction by diluting with an organic solvent and washing with aqueous solutions.

  • Dry, concentrate, and purify the product by column chromatography.

Cyclization Reactions: Synthesis of Quinazolinones

This compound is a key precursor for the synthesis of quinazolinone scaffolds, which are prevalent in many biologically active molecules.

Reaction with Orthoesters

Experimental Protocol:

  • In a round-bottom flask, suspend this compound (1.0 eq.) in absolute ethanol.

  • Add the corresponding orthoester (e.g., triethyl orthoacetate, 1.5 eq.) followed by glacial acetic acid (2.0 eq.).[4]

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the mixture and concentrate under reduced pressure.

  • Purify the resulting 7-methoxyquinazolin-4(3H)-one derivative by trituration or recrystallization.[4]

Quantitative Data for Quinazolinone Synthesis:

2-Aminobenzamide DerivativeOrthoesterAdditiveSolventTemp (°C)Time (h)Yield (%)Ref.
2-Amino-4-methylbenzamideTriethyl orthoacetateAcetic AcidEthanol1102490[5]
2-AminobenzamideTriethyl orthoacetateAcetic AcidEthanol7812-24High[4]
Microwave-Assisted Synthesis with Aldehydes

Microwave irradiation can significantly accelerate the synthesis of quinazolinones from 2-aminobenzamides and aldehydes.[11][12]

Experimental Protocol (Representative):

  • In a microwave vial, combine this compound (1.0 eq.), an aldehyde (1.5 eq.), a catalyst/oxidant system (e.g., fluorescein/TBHP or CuI/Cs₂CO₃), and a suitable solvent (e.g., methanol or solvent-free).[13]

  • Seal the vial and irradiate in a microwave reactor at a set temperature and time.

  • After cooling, work up the reaction mixture as appropriate for the specific conditions used.

  • Purify the product by chromatography or recrystallization.

Quantitative Data for Microwave-Assisted Quinazolinone Synthesis:

2-AminobenzamideReagentCatalyst/OxidantSolventTemp (°C)TimeYield (%)Ref.
2-AminobenzamideBenzaldehydeFluorescein/TBHPCH₃OHRoom Temp.3 h89[13]
2-AminobenzamideBenzyl alcoholCuI/Cs₂CO₃Solvent-free1302 hup to 92[14]

Acylation of this compound

The amino group of this compound can be readily acylated using acyl chlorides or anhydrides.

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base such as triethylamine (1.1 eq.).[15]

  • Slowly add the acyl chloride (e.g., acetyl chloride, 1.0 eq.) dropwise.[15]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[15]

  • Quench the reaction with water and perform a standard aqueous workup.

  • Dry the organic layer, concentrate, and purify the N-acylated product.

Diagrams

G cluster_synthesis Synthesis of this compound cluster_reactions Reactions of this compound 5-methoxy-2-nitrobenzamide 5-methoxy-2-nitrobenzamide This compound This compound 5-methoxy-2-nitrobenzamide->this compound H₂, Pd/C or Raney-Ni A This compound B N-Aryl-2-amino-5-methoxybenzamide A->B Buchwald-Hartwig (Ar-X, Pd cat.) C 2-(Aryl)-amino-5-methoxybenzamide A->C Suzuki Coupling (as bromo-derivative, Ar-B(OH)₂, Pd cat.) D 7-Methoxyquinazolin-4(3H)-one A->D Cyclization (Orthoester/Aldehyde) E N-Acyl-2-amino-5-methoxybenzamide A->E Acylation (Acyl Halide)

Synthetic pathways involving this compound.

Hedgehog signaling pathway and the role of methoxybenzamide derivatives.

G cluster_buchwald Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(L_n)-X Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(L_n)(R₂NH)]⁺X⁻ OxAdd->AmineCoord Amine Coordination (R₂NH) Deprotonation Ar-Pd(II)(L_n)-NR₂ AmineCoord->Deprotonation Deprotonation (Base) Deprotonation->Pd0 Reductive Elimination (Ar-NR₂)

Catalytic cycle for the Buchwald-Hartwig amination.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-methoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-5-methoxybenzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the reduction of its nitro precursor, 5-methoxy-2-nitrobenzamide. Catalytic hydrogenation is a highly effective technique for this transformation. For instance, the reduction of the similar compound 5-methoxy-2-nitrobenzoic acid using palladium on carbon (Pd/C) with hydrogen gas has been reported to yield the corresponding amino compound in up to 98% yield.

Q2: My reaction seems to be producing several byproducts. What are the common side reactions to be aware of?

A2: During the reduction of aromatic nitro compounds, several side reactions can occur. These may include the formation of intermediate reduction products such as azoxy, azo, or hydrazo compounds, particularly when using metal hydrides. Another potential side reaction is the formation of aminophenols, which can be catalyzed by acid. If using metal and hydrochloric acid for the reduction, ring halogenation is also a possibility.

Q3: I'm having trouble purifying the final product. What is the recommended purification method for this compound?

A3: For amide compounds, recrystallization is often the method of choice for purification. Suitable solvents for recrystallization of amides include polar solvents like ethanol, acetone, or acetonitrile. If you encounter issues such as the product "oiling out," it may be due to the solid melting before it dissolves or the solution being supersaturated above the compound's melting point. In such cases, reheating the solution and adding more solvent can be an effective solution.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reduction of 5-methoxy-2-nitrobenzamide can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This will allow you to track the consumption of the starting material and the formation of the desired product.

Q5: What are the safety precautions I should take during this synthesis?

A5: When performing catalytic hydrogenation, it is crucial to handle hydrogen gas with care as it is highly flammable. The palladium on carbon catalyst can be pyrophoric and should be handled under an inert atmosphere or as a slurry. The reduction of nitro groups is often an exothermic reaction, so careful control of the reaction temperature is essential, especially on a larger scale.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low Yield Incomplete reaction.- Extend the reaction time and continue to monitor by TLC or LC-MS.- Ensure the catalyst is active. If necessary, use fresh catalyst.- Check the hydrogen pressure if using catalytic hydrogenation.
Product loss during work-up.- During extraction, ensure the pH is adjusted correctly to isolate the product in the desired layer.- When washing crystals after filtration, use a minimal amount of ice-cold solvent to avoid redissolving the product.
Product is colored (e.g., brown or yellow) Presence of oxidized impurities or residual starting material.- During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
Formation of azo or azoxy side products.- Ensure complete reduction by using sufficient reducing agent and adequate reaction time.
Difficulty with Purification by Recrystallization "Oiling out" instead of crystallization.- Reheat the solution until the oil redissolves and add more solvent.- Try a different solvent system. A mixture of solvents, such as ethanol/water, can sometimes be effective for amides.
Poor recovery after recrystallization.- You may be using too much solvent. Use the minimum amount of hot solvent required to dissolve the solid.- Ensure the solution is cooled sufficiently to allow for maximum crystal formation. An ice bath can be used after the solution has cooled to room temperature.
Presence of Unexpected Peaks in NMR/LC-MS Incomplete reduction.- The presence of nitroso and hydroxylamine intermediates is possible. Ensure the reaction goes to completion.
Side reactions.- If using a metal/acid reduction with HCl, halogenated byproducts may form. Consider using a different acid or switching to catalytic hydrogenation.

Data Presentation

Run Starting Material (g) Catalyst/Reducing Agent Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) Yield (%) Purity (by HPLC/NMR)
1
2
3
4

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

This protocol is based on the general method for the reduction of aromatic nitro compounds.

Materials:

  • 5-methoxy-2-nitrobenzamide

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 5-methoxy-2-nitrobenzamide (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the vessel and purge with an inert gas to remove air.

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

SynthesisWorkflow Start 5-methoxy-2-nitrobenzamide Reaction Catalytic Hydrogenation (Pd/C, H2, Solvent) Start->Reaction Monitoring Reaction Monitoring (TLC or LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Filtration to remove catalyst, Solvent evaporation) Monitoring->Workup Complete Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingYield LowYield Low Yield Observed IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction WorkupLoss Product Loss During Work-up? LowYield->WorkupLoss IncompleteReaction->WorkupLoss No ExtendRxn Extend Reaction Time & Monitor IncompleteReaction->ExtendRxn Yes CheckCatalyst Check Catalyst Activity IncompleteReaction->CheckCatalyst Still Low Yield OptimizeWorkup Optimize Extraction pH & Washing Steps WorkupLoss->OptimizeWorkup Yes

Caption: Troubleshooting logic for addressing low yield issues.

Common impurities in 2-Amino-5-methoxybenzamide and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling 2-Amino-5-methoxybenzamide. This guide addresses common issues encountered during experimental procedures, focusing on the identification and removal of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: The impurity profile of this compound is largely dependent on its synthetic route. The two primary synthesis pathways can introduce specific impurities:

  • Reduction of 5-methoxy-2-nitrobenzamide: This is a common industrial method. Incomplete reduction is a primary concern, leading to the presence of the starting material, 5-methoxy-2-nitrobenzamide , as a key impurity. Over-reduction or side reactions are generally minimal with controlled catalytic hydrogenation.

  • Hydrolysis of 2-Amino-5-methoxybenzonitrile: This route can result in incomplete hydrolysis, leaving the starting nitrile, 2-Amino-5-methoxybenzonitrile , as a potential impurity.

Other potential impurities can include residual solvents from the reaction or purification process and minor byproducts from side reactions.

Q2: My this compound appears discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?

A2: Discoloration is often indicative of the presence of colored impurities, particularly the starting material 5-methoxy-2-nitrobenzamide if the reduction route was used. Trace amounts of oxidized species can also contribute to color. To address this, recrystallization is the recommended method. The use of activated charcoal during the recrystallization process can be effective in adsorbing colored impurities.

Q3: I'm observing a low yield after recrystallizing my this compound. What are the possible reasons and solutions?

A3: Low recovery during recrystallization can be attributed to several factors:

  • Suboptimal Solvent Choice: The compound might be too soluble in the chosen solvent, even at lower temperatures.

  • Excessive Solvent Volume: Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

  • Premature Crystallization: If the solution cools too rapidly, impurities can become trapped within the crystal lattice, reducing the purity of the final product.

  • Incomplete Precipitation: The solution may not have been cooled sufficiently or for a long enough duration to allow for maximum crystal formation.

To improve the yield, consider using a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures. A mixture of ethanol and water is often effective. Careful control of the cooling rate is also crucial.

Q4: I am seeing an unexpected peak in my HPLC analysis. How can I identify it?

A4: An unexpected peak in your HPLC chromatogram could be a starting material, a byproduct of the synthesis, or a degradation product. The first step is to compare the retention time of the unknown peak with that of known starting materials (5-methoxy-2-nitrobenzamide or 2-Amino-5-methoxybenzonitrile). If the retention times do not match, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed to determine the mass-to-charge ratio of the unknown impurity, which can provide valuable information for its identification.

Troubleshooting Guides

Issue 1: Presence of Starting Material Impurity

Table 1: Common Starting Material Impurities and their Identification

Impurity NameCommon Synthetic RouteIdentification MethodTypical Retention Time (Relative to Product)
5-methoxy-2-nitrobenzamideReduction of the nitro groupHPLC, TLCCan vary based on HPLC method, but generally will have a different polarity and thus a distinct retention time.
2-Amino-5-methoxybenzonitrileHydrolysis of the nitrile groupHPLC, TLC, IR SpectroscopyWill exhibit a different retention time in HPLC. The nitrile group can be identified by a characteristic stretch in the IR spectrum (~2220-2260 cm⁻¹).
Issue 2: Purification Challenges

Table 2: Troubleshooting Purification of this compound

ProblemPossible CauseRecommended Solution
Oiling out during recrystallizationThe boiling point of the solvent is too high, or the compound is melting before dissolving.Use a lower-boiling point solvent or a solvent mixture. Ensure the compound fully dissolves before cooling.
Poor separation in column chromatographyInappropriate stationary or mobile phase.For this moderately polar compound, silica gel is a suitable stationary phase. A mobile phase gradient of ethyl acetate in hexanes is a good starting point.
Product streaking on TLC plateThe compound may be interacting too strongly with the stationary phase (silica gel is acidic).Add a small amount (0.5-1%) of a basic modifier like triethylamine to the mobile phase to improve the peak shape.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general method for the recrystallization of this compound from an ethanol/water solvent system.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal or any insoluble impurities.

  • Crystallization: Add hot water dropwise to the hot filtrate until the solution becomes slightly turbid. Then, allow the solution to cool slowly to room temperature. For maximum recovery, the flask can be placed in an ice bath after crystals have started to form.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing an HPLC method for the purity analysis of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (for improved peak shape and MS compatibility).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound and expected impurities have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and resolving purity issues with this compound.

Troubleshooting Workflow for this compound Purification start Crude this compound analytical_check Analytical Check (HPLC/TLC) start->analytical_check is_pure Purity Acceptable? analytical_check->is_pure end_product Pure Product is_pure->end_product Yes identify_impurity Identify Impurity (LC-MS, NMR) is_pure->identify_impurity No removal_strategy Select Removal Strategy identify_impurity->removal_strategy recrystallization Recrystallization removal_strategy->recrystallization Colored Impurity or High Impurity Load column_chromatography Column Chromatography removal_strategy->column_chromatography Multiple Impurities or Similar Polarity re_analyze Re-analyze Purity recrystallization->re_analyze column_chromatography->re_analyze re_analyze->is_pure

Caption: Troubleshooting Workflow for this compound Purification.

Troubleshooting solubility issues with 2-Amino-5-methoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-methoxybenzamide. The following information is designed to address specific issues that may be encountered during the dissolution and handling of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is not dissolving. What can I do?

A1: Difficulty in dissolving this compound can be attributed to several factors, including the choice of solvent, temperature, and the physical form of the compound. Here are some troubleshooting steps:

  • Solvent Selection: Based on the solubility of structurally similar compounds like 3-aminobenzamide, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent initial choices. Polar protic solvents like ethanol and methanol can also be effective, although the solubility might be lower. It is advisable to start with these solvents.

  • Gentle Heating: Gently warming the solvent while stirring can significantly increase the rate of dissolution. A water bath set to 30-40°C is recommended. Avoid excessive heat, as it may lead to degradation of the compound.

  • Sonication: Using an ultrasonic bath can help break up aggregates of the solid powder, increasing the surface area exposed to the solvent and thereby accelerating dissolution.

  • Particle Size Reduction: If you have larger crystals, gently grinding them into a fine powder using a mortar and pestle can improve the dissolution rate.

  • pH Adjustment: The amino group in this compound can be protonated at acidic pH, which may increase its aqueous solubility. Conversely, the amide group is generally stable under neutral and mildly acidic or basic conditions. If you are working with aqueous solutions, adjusting the pH might be a viable strategy. However, the stability of the compound at different pH values should be considered.

Q2: What are the recommended solvents for this compound?

  • High Solubility: DMSO and DMF are expected to provide the highest solubility.

  • Moderate to Good Solubility: Ethanol and methanol are also good options.

  • Low Solubility: Water is expected to be a poor solvent at neutral pH. For aqueous solutions, the use of co-solvents or pH adjustment may be necessary.

Q3: The compound precipitates out of solution after being dissolved. How can I prevent this?

A3: Precipitation upon standing or a change in conditions can be due to supersaturation, temperature fluctuations, or a change in solvent composition.

  • Avoid Supersaturation: Do not create a solution that is too concentrated. If you are unsure of the solubility limit, it is best to prepare a slightly more dilute solution.

  • Maintain Temperature: If the compound was dissolved with the aid of heat, a decrease in temperature can cause it to crash out of solution. Try to maintain the working temperature of your solution.

  • Co-solvents: When preparing aqueous solutions from a stock in an organic solvent (e.g., DMSO), add the stock solution slowly to the stirred aqueous buffer. This can help prevent localized high concentrations and subsequent precipitation. The final concentration of the organic solvent should be kept to a minimum, as it can be toxic to cells in biological assays.

Q4: How should I store this compound?

A4: To ensure the stability and longevity of this compound, it is recommended to:

  • Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.

  • In Solution: If you have prepared a stock solution in an organic solvent like DMSO, it is best to store it at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are generally not recommended for long-term storage.

Q5: Is this compound stable?

A5: While specific stability data is limited, benzamide compounds are generally stable under normal laboratory conditions. However, prolonged exposure to high temperatures, strong acids or bases, or intense light should be avoided to prevent degradation. The amino group may be susceptible to oxidation over time.

Data Presentation

The following table summarizes the estimated solubility of this compound based on data for the closely related compound, 3-aminobenzamide. Please note that these are estimates and should be experimentally verified.

SolventEstimated Solubility (mg/mL)Temperature (°C)
Dimethyl Sulfoxide (DMSO)~ 3025
Dimethylformamide (DMF)~ 3025
Ethanol~ 3025
Phosphate Buffered Saline (PBS, pH 7.2)~ 225

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

Objective: To prepare a concentrated stock solution of this compound for use in experiments.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Vortex mixer

  • Warming bath (optional)

  • Sonicator (optional)

Methodology:

  • Weigh out the desired amount of this compound in a suitable vial.

  • Add the appropriate volume of DMSO or DMF to achieve the desired concentration (e.g., 10 mg in 0.333 mL of DMSO for a 30 mg/mL stock).

  • Vortex the mixture thoroughly for 1-2 minutes.

  • If the compound does not fully dissolve, gently warm the vial in a water bath at 30-40°C for 5-10 minutes, with intermittent vortexing.

  • Alternatively, place the vial in a sonicator bath for 5-10 minutes to aid dissolution.

  • Once fully dissolved, store the stock solution in aliquots at -20°C.

Protocol 2: General Procedure for Aqueous Solution Preparation

Objective: To prepare a working solution of this compound in an aqueous buffer.

Materials:

  • Concentrated stock solution of this compound in a water-miscible organic solvent (e.g., DMSO).

  • Aqueous buffer of choice (e.g., PBS).

  • Vortex mixer.

Methodology:

  • Bring the stock solution and the aqueous buffer to room temperature.

  • While vigorously vortexing the aqueous buffer, slowly add the required volume of the stock solution dropwise to the buffer.

  • Continue to vortex for an additional 30-60 seconds to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to prepare a more dilute solution or consider adjusting the pH of the buffer.

Mandatory Visualization

Hedgehog Signaling Pathway Inhibition

2-methoxybenzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, which plays a crucial role in embryonic development and can be aberrantly activated in various cancers. These compounds are thought to exert their effect by targeting the Smoothened (SMO) receptor, a key component of the Hh pathway. The diagram below illustrates the canonical Hedgehog signaling pathway and the point of inhibition by 2-methoxybenzamide derivatives.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) Receptor PTCH1->SMO GLI GLI Proteins SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits GLI_act Activated GLI TargetGenes Target Gene Expression GLI_act->TargetGenes Promotes Inhibitor 2-methoxybenzamide derivative Inhibitor->SMO Inhibits

Hedgehog signaling pathway inhibition.
Experimental Workflow for Solubility Determination

The following workflow diagram outlines the key steps for determining the solubility of this compound.

Solubility_Workflow start Start prepare_sample Prepare Supersaturated Solution start->prepare_sample equilibrate Equilibrate at Constant Temperature prepare_sample->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate analyze Analyze Supernatant Concentration separate->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Workflow for solubility determination.

Technical Support Center: Optimizing Reaction Parameters for 2-Amino-5-methoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-amino-5-methoxybenzamide derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound derivatives?

A1: The most prevalent methods for synthesizing this compound derivatives involve two primary strategies:

  • Amidation of 2-amino-5-methoxybenzoic acid: This is a direct approach where the carboxylic acid is coupled with a desired amine. However, the reaction between a carboxylic acid and an amine can be challenging due to the formation of an unreactive ammonium carboxylate salt.[1] To overcome this, activating agents or coupling reagents are often employed to facilitate amide bond formation under milder conditions.[2][]

  • Reduction of a nitro-substituted precursor: This two-step approach involves the initial synthesis of a 5-methoxy-2-nitrobenzamide derivative, followed by the reduction of the nitro group to an amine. A common method for this reduction is catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel.[4][5]

Q2: My amidation reaction of 2-amino-5-methoxybenzoic acid is not proceeding or giving low yields. What are the possible reasons?

A2: Low yields in the amidation of 2-amino-5-methoxybenzoic acid can be attributed to several factors:

  • Acid-Base Neutralization: The primary amino group of one molecule can react with the carboxylic acid group of another, forming an unreactive salt. This acid-base reaction competes with the desired amide bond formation.[1]

  • Poor Leaving Group: The hydroxyl group (-OH) of the carboxylic acid is a poor leaving group, making direct amidation difficult without an activating agent.[2]

  • Inadequate Activation: The chosen coupling reagent may not be effective for the specific substrates or the reaction conditions may not be optimal for its activation.

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can sterically hinder the reaction, leading to lower yields.

Q3: What are the recommended coupling reagents for the amidation of 2-amino-5-methoxybenzoic acid?

A3: A variety of coupling reagents can be used to promote the amidation reaction. The choice of reagent will depend on the specific substrates and the desired reaction conditions. Some commonly used coupling reagents include:

  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are widely used for their effectiveness under mild conditions.[2][]

  • Uronium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and can lead to faster reaction times and higher yields.[]

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective for amide bond formation.[]

Q4: What are the key parameters to consider when optimizing the reduction of a 5-methoxy-2-nitrobenzamide precursor?

A4: Optimizing the reduction of the nitro group is crucial for achieving a high yield of the desired this compound derivative. Key parameters to consider include:

  • Catalyst Selection: Palladium on carbon (Pd/C) and Raney Nickel are common choices. The catalyst loading should be optimized to ensure complete conversion without promoting side reactions.

  • Hydrogen Pressure: The pressure of hydrogen gas can influence the reaction rate. It is important to operate within safe pressure limits for the equipment being used.[4]

  • Solvent: The choice of solvent can affect the solubility of the starting material and the efficiency of the catalyst. Common solvents include ethanol, methanol, and tetrahydrofuran (THF).[4][5]

  • Temperature: Most catalytic hydrogenations are performed at room temperature. However, gentle heating may be required for less reactive substrates.[4]

  • Reaction Time: The reaction should be monitored (e.g., by TLC or LC-MS) to determine the point of complete conversion of the starting material.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or no product yield in amidation Incomplete reaction due to poor activation of the carboxylic acid.- Increase the amount of coupling reagent. - Add an activating agent like 1-hydroxybenzotriazole (HOBt). - Switch to a more powerful coupling reagent (e.g., HATU).
Formation of an unreactive ammonium carboxylate salt.- Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to reaction with the amine.[2][6] - Use a non-nucleophilic base to neutralize any acid formed during the reaction.
Poor solubility of starting materials.- Choose a solvent in which both the carboxylic acid and the amine are soluble. Polar aprotic solvents like DMF or DMSO are often good choices.[6][7] - Gently heat the reaction mixture to improve solubility, but be mindful of potential side reactions.[7]
Formation of multiple byproducts Side reactions due to high temperatures or prolonged reaction times.- Lower the reaction temperature. - Monitor the reaction closely and stop it as soon as the starting material is consumed.
Reactivity of other functional groups in the molecule.- Protect sensitive functional groups before carrying out the amidation reaction.
Difficulty in purifying the final product Presence of unreacted starting materials.- Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent.
Byproducts from the coupling reagent.- Choose a coupling reagent that produces water-soluble byproducts for easy removal during aqueous work-up (e.g., EDC).
Product is an oil or difficult to crystallize.- Try different solvent systems for crystallization. - Use column chromatography for purification.

Experimental Protocols

Protocol 1: Amidation of 2-amino-5-methoxybenzoic acid using EDC/HOBt
  • Dissolve 2-amino-5-methoxybenzoic acid (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF, DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired amine (1.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.5 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reduction of 5-methoxy-2-nitrobenzamide using Pd/C
  • Dissolve 5-methoxy-2-nitrobenzamide (1 equivalent) in a suitable solvent (e.g., ethanol, THF). [5]

  • Carefully add Palladium on carbon (Pd/C) (typically 5-10 mol%) to the solution.

  • Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator). [5]

  • Stir the reaction mixture vigorously at room temperature for 4-18 hours. Monitor the reaction progress by TLC or LC-MS. [5]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric and should be handled with care.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Optimization of Amidation Reaction Conditions

EntryCoupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
1DCC-DCM252465
2EDC/HOBtDIPEADMF251885
3HATUDIPEADMF25692
4SOCl₂, then AminePyridineToluene801278

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the specific substrates used.

Table 2: Optimization of Nitro Group Reduction

EntryCatalystSolventH₂ PressureTemperature (°C)Time (h)Yield (%)
1Pd/C (5 mol%)Ethanol1 atm251295
2Raney NiMethanol50 psi25892
3SnCl₂·2H₂OEthanol-78688
4Fe/NH₄ClEthanol/H₂O-78485

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the specific substrates used.

Visualizations

Some this compound derivatives have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in various forms of cancer.[6]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits (upon activation) GLI GLI Proteins (GLI1/2/3) SUFU->GLI Sequesters & Promotes Cleavage GLI_active Active GLI Target_Genes Target Gene Expression GLI_active->Target_Genes Activates Derivative 2-Amino-5-methoxy- benzamide Derivative Derivative->SMO Inhibits

Caption: Hedgehog signaling pathway and the inhibitory action of this compound derivatives on Smoothened (SMO).

Troubleshooting_Workflow Start Low Yield or No Product Check_Reaction Check Reaction Type Start->Check_Reaction Amidation Amidation Reaction Check_Reaction->Amidation Amidation Reduction Nitro Reduction Check_Reaction->Reduction Reduction Check_Activation Check Carboxylic Acid Activation Amidation->Check_Activation Check_Catalyst Check Catalyst Activity Reduction->Check_Catalyst Increase_Reagent Increase Coupling Reagent or Add HOBt Check_Activation->Increase_Reagent Incomplete Change_Reagent Switch to Stronger Coupling Reagent (e.g., HATU) Check_Activation->Change_Reagent No Improvement Check_Solubility Check Solubility Check_Activation->Check_Solubility Sufficient Increase_Reagent->Check_Solubility Change_Reagent->Check_Solubility Change_Solvent Use Polar Aprotic Solvent (DMF, DMSO) Check_Solubility->Change_Solvent Poor Heat Apply Gentle Heat Check_Solubility->Heat Still Poor End Improved Yield Check_Solubility->End Good Change_Solvent->End Heat->End Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading Low Activity Fresh_Catalyst Use Fresh Catalyst Check_Catalyst->Fresh_Catalyst No Improvement Check_H2 Check H₂ Supply Check_Catalyst->Check_H2 Active Increase_Loading->Check_H2 Fresh_Catalyst->Check_H2 Increase_Pressure Increase H₂ Pressure (within safe limits) Check_H2->Increase_Pressure Low Purge_System Ensure Proper System Purge Check_H2->Purge_System Leak Suspected Check_H2->End Adequate Increase_Pressure->End Purge_System->End

Caption: A logical workflow for troubleshooting low-yield reactions in the synthesis of this compound derivatives.

References

Degradation pathways of 2-Amino-5-methoxybenzamide under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability and degradation of 2-Amino-5-methoxybenzamide under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound under forced degradation conditions?

Based on its chemical structure, which includes an aromatic amine, a methoxy group, and a primary amide, this compound is susceptible to degradation through hydrolysis, oxidation, and photolysis. Key degradation pathways likely include:

  • Hydrolytic Degradation: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of 2-Amino-5-methoxybenzoic acid and ammonia. The methoxy group could also undergo hydrolysis under harsh acidic conditions to form a hydroxyl group.

  • Oxidative Degradation: The primary amino group is prone to oxidation, which can lead to the formation of nitroso, nitro, or other oxidized species. The aromatic ring itself can also be hydroxylated.

  • Photolytic Degradation: Exposure to UV light can induce the formation of reactive species, potentially leading to dimerization, polymerization, or cleavage of the functional groups.

Q2: How does pH influence the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is expected to be significantly influenced by pH. Under acidic conditions, the primary amine will be protonated, which may slightly decrease its susceptibility to oxidation but could accelerate amide hydrolysis. In alkaline conditions, the amide group can be directly attacked by hydroxide ions, leading to hydrolysis. Therefore, the compound is expected to be most stable in a neutral or near-neutral pH range.

Q3: What are the expected major degradation products of this compound?

The primary degradation products anticipated under various stress conditions are:

  • 2-Amino-5-methoxybenzoic acid: Formed via hydrolysis of the amide bond.

  • 2-Amino-5-hydroxybenzamide: Resulting from the hydrolysis of the methoxy group.

  • Oxidized derivatives: Such as nitroso or nitro compounds from the oxidation of the amino group.

Q4: Is this compound sensitive to light?

Yes, compounds containing aromatic amine functionalities are often light-sensitive.[1] Photodegradation can lead to complex reaction mixtures. It is crucial to protect solutions of this compound from light to prevent the formation of photodegradants.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis

  • Problem: You observe unexpected peaks in your HPLC or LC-MS analysis of a this compound sample.

  • Possible Causes and Solutions:

    • Sample Degradation: The sample may have degraded due to exposure to light, inappropriate pH, or elevated temperature. Prepare fresh samples and ensure they are protected from light and stored at an appropriate temperature and pH.

    • Contamination: The solvent, glassware, or the instrument itself might be contaminated. Use high-purity solvents, thoroughly clean all equipment, and run a blank to identify the source of contamination.

    • Impurity in Starting Material: The initial this compound may contain impurities. Review the certificate of analysis and consider purification of the starting material if necessary.

Issue 2: Poor Resolution Between the Parent Compound and Degradation Products

  • Problem: Your chromatographic method does not adequately separate this compound from its degradation products.

  • Possible Causes and Solutions:

    • Suboptimal Mobile Phase: The mobile phase composition may not be suitable for separating compounds with similar polarities. Experiment with different solvent ratios, pH, or organic modifiers (e.g., acetonitrile vs. methanol).

    • Inappropriate Column: The column chemistry may not be providing sufficient selectivity. Consider trying a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column).

    • Gradient Not Optimized: If using a gradient elution, the slope of the gradient may be too steep. A shallower gradient can improve the resolution of closely eluting peaks.

Data Presentation

Table 1: Summary of Potential Degradation Products of this compound

Degradation PathwayPotential Degradation ProductChemical FormulaMolecular Weight ( g/mol )
Hydrolysis (Amide) 2-Amino-5-methoxybenzoic acidC₈H₉NO₃167.16
Hydrolysis (Methoxy) 2-Amino-5-hydroxybenzamideC₇H₈N₂O₂152.15
Oxidation (Amino) 5-Methoxy-2-nitrosobenzamideC₈H₈N₂O₃180.16
Oxidation (Amino) 5-Methoxy-2-nitrobenzamideC₈H₈N₂O₄196.16

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., Xenon lamp) for a defined period. A control sample should be kept in the dark at the same temperature.

    • Thermal Degradation: Keep the solid compound in an oven at 105°C for 24 hours.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using a stability-indicating HPLC method (see Protocol 2). Characterize the degradation products using LC-MS/MS.

Protocol 2: Stability-Indicating HPLC Method

  • Instrument and Column:

    • HPLC system with a UV or photodiode array (PDA) detector.

    • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[2][3] Specificity is critical and must be demonstrated by showing that the peak for this compound is well-resolved from all degradation product peaks in the stressed samples.

Visualizations

DegradationPathways parent This compound hydrolysis_amide 2-Amino-5-methoxybenzoic acid parent->hydrolysis_amide Hydrolysis (Amide) hydrolysis_methoxy 2-Amino-5-hydroxybenzamide parent->hydrolysis_methoxy Hydrolysis (Methoxy) oxidation Oxidized Products (e.g., Nitroso, Nitro) parent->oxidation Oxidation photodegradation Photodegradation Products parent->photodegradation Photolysis

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidation, Light, Heat) start->stress sampling Sample Collection at Time Points stress->sampling analysis HPLC & LC-MS/MS Analysis sampling->analysis identification Identification & Quantification of Degradants analysis->identification pathway Elucidation of Degradation Pathway identification->pathway

Caption: General experimental workflow for degradation studies.

References

Technical Support Center: Purification of 2-Amino-5-methoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and standardized protocols for the purification of 2-Amino-5-methoxybenzamide.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the purification of this compound.

Q1: What are the most common impurities found in crude this compound?

A1: Impurities are typically dependent on the synthetic route. However, they generally include:

  • Unreacted Starting Materials: Such as 5-methoxy-2-nitrobenzamide or other precursors.

  • Side-Reaction Products: Byproducts from incomplete reactions or alternative reaction pathways.

  • Regioisomers: Isomeric forms that may be generated during synthesis.

  • Residual Solvents: Solvents used during the synthesis and work-up stages.

Q2: My purified product is off-color (e.g., yellow or brown) instead of white. How can I fix this?

A2: Discoloration is often caused by oxidized impurities or residual starting materials. This can be addressed by treating the solution with activated charcoal during recrystallization. After dissolving the crude compound in a hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

Q3: I am experiencing very low yield after recrystallization. What are the common causes and solutions?

A3: Low recovery is a frequent issue in recrystallization. Key causes and their solutions are:

  • Using Excessive Solvent: This is the most common reason for low yield, as a significant portion of the product remains in the mother liquor. Always use the minimum amount of hot solvent required to fully dissolve the crude solid.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If recovery is low, the compound may still be too soluble at low temperatures. Consider a different solvent or a mixed-solvent system.

  • Premature Crystallization: If crystals form too early, such as during hot filtration, product can be lost. Ensure the filtration apparatus (funnel, flask) is pre-heated to prevent this.

  • Incomplete Precipitation: Allow the solution to cool slowly to room temperature and then in an ice bath for a sufficient duration to maximize crystal formation.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound comes out of the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too saturated.

  • Add More Solvent: Re-heat the solution until the oil redissolves, then add a small amount of additional hot solvent before allowing it to cool slowly again.

  • Lower the Cooling Temperature: Ensure the solution cools gradually. Rapid cooling can promote oiling.

  • Change the Solvent System: Try a different solvent with a lower boiling point or use a mixed-solvent system.

Q5: My compound streaks or "tails" on the TLC plate during chromatographic analysis. How can this be resolved?

A5: Tailing is common for amino-containing compounds on silica gel due to the interaction between the basic amino group and the acidic silica. To resolve this:

  • Add a Basic Modifier: Add a small amount (0.1-1%) of a base like triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica gel.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or an amine-functionalized silica gel.

Data Presentation: Recrystallization Solvent Selection

The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve this compound poorly at room temperature but readily at its boiling point.

SolventBoiling Point (°C)Solubilizes ProductSolubilizes ImpuritiesNotes
Ethanol 78HotHot/ColdA good general-purpose solvent. Often used in combination with water as an anti-solvent.
Isopropanol 82HotHot/ColdSimilar to ethanol and can provide good crystal formation.
Water 100HotColdGood for polar compounds but may not dissolve the product well on its own. Often used in a solvent mixture.
Acetonitrile 82ModerateGoodA useful alternative to alcohols for recrystallization.
Ethyl Acetate / Hexane VariesModerateGoodA common mixed-solvent system where the compound is dissolved in minimal hot ethyl acetate, and hexane is added until turbidity appears.

Experimental Protocols

Protocol 1: General Recrystallization
  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents to find one that dissolves the compound when hot but not at room temperature. Ethanol or ethanol/water mixtures are common starting points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the selected hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, swirl, and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove insoluble impurities and charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation begins, place the flask in an ice bath to maximize the yield.

  • Isolation & Washing: Collect the crystals via vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Protocol 2: General Column Chromatography
  • Stationary Phase and Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase (eluent). A good system should give the desired compound an Rf value of approximately 0.3 and show good separation from impurities. For this compound on silica gel, a mixture of ethyl acetate and hexane is a common starting point.

  • Column Packing: Pack a chromatography column with silica gel slurried in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the resulting dry powder onto the top of the packed column ("dry loading").

  • Elution: Begin eluting with the mobile phase, collecting fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute all compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Workflow and Troubleshooting Guides

start_end start_end process process decision decision result result start Start: Crude This compound recrystallize Attempt Recrystallization start->recrystallize analyze_purity Analyze Purity (TLC, HPLC, NMR) recrystallize->analyze_purity is_pure Is Purity >98%? analyze_purity->is_pure column_chrom Perform Column Chromatography is_pure->column_chrom No end_product Pure Product is_pure->end_product Yes analyze_purity2 Analyze Purity of Collected Fractions column_chrom->analyze_purity2 analyze_purity2->end_product

Caption: General purification workflow for this compound.

problem problem decision decision solution solution start Problem: Low Yield or No Crystals After Recrystallization too_much_solvent Was minimal hot solvent used? start->too_much_solvent reduce_solvent Solution: Evaporate excess solvent and re-cool too_much_solvent->reduce_solvent No scratch_flask Solution: Scratch inner flask surface with glass rod too_much_solvent->scratch_flask Yes reduce_solvent->scratch_flask seed_crystal Solution: Add a seed crystal scratch_flask->seed_crystal Still no crystals change_solvent Solution: Screen for a new solvent or use a mixed-solvent system seed_crystal->change_solvent Still no crystals

Caption: Troubleshooting guide for recrystallization issues.

Side reactions to avoid when working with 2-Amino-5-methoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments involving 2-Amino-5-methoxybenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and what are the expected reactivities?

A1: this compound has three primary reactive sites: the aromatic amino group (-NH2), the benzamide group (-CONH2), and the aromatic ring itself.

  • Amino Group: The primary amine is nucleophilic and is the most likely site for reactions such as acylation, alkylation, and diazotization. It is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

  • Benzamide Group: The amide bond is generally stable but can undergo hydrolysis to the corresponding carboxylic acid under strong acidic or basic conditions, typically requiring heat.[1][2][3]

  • Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by both the amino and methoxy groups, which are ortho, para-directing.[4][5] This makes the ring susceptible to reactions like halogenation, nitration, and Friedel-Crafts reactions.

  • Methoxy Group: The methoxy group is generally stable, but the ether linkage can be cleaved under harsh acidic conditions, particularly with strong acids like HI or HBr, to yield a phenol.[6][7][8][9][10]

Q2: My this compound solution is discoloring over time. What is the likely cause and how can I prevent it?

A2: The discoloration of this compound, particularly turning yellow or brown, is likely due to the oxidation of the aromatic amino group.[11][12] Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities.[11][12]

Prevention Strategies:

  • Inert Atmosphere: Handle the compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[11][12]

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.[11]

  • Storage: Store the compound in a tightly sealed container, protected from light, and at a low temperature as recommended.[13]

Q3: I am trying to perform a reaction on another part of a molecule containing a this compound moiety, but the amino group is interfering. What can I do?

A3: In situations where the amino group's reactivity interferes with a desired transformation elsewhere in the molecule, it is advisable to use a protecting group.[14][15][16][17] A protecting group temporarily masks the amine's reactivity and can be removed later in the synthetic sequence.

Common Protecting Groups for Aromatic Amines:

  • Acetyl (Ac): Forms a stable acetanilide.

  • tert-Butoxycarbonyl (Boc): A widely used protecting group, stable to basic and nucleophilic conditions but readily removed with acid.[16][18]

  • Benzyloxycarbonyl (Cbz or Z): Stable under acidic and basic conditions and typically removed by catalytic hydrogenolysis.[16]

Troubleshooting Guide for Common Reactions

This guide addresses specific issues that may arise during common reactions involving this compound.

Issue 1: Low Yield or No Reaction in N-Acylation
Potential Cause Troubleshooting Steps Rationale
Insufficiently reactive acylating agent Switch from an acyl anhydride to a more reactive acyl chloride.Acyl chlorides are more electrophilic and can overcome the potential for reduced nucleophilicity of the aniline, especially if it is hindered.[19]
Steric hindrance around the amino group Use a more potent acylation catalyst, such as 4-(Dimethylaminopyridine) (DMAP), in addition to a base like triethylamine or pyridine.DMAP forms a highly reactive N-acylpyridinium intermediate that can acylate even hindered amines more effectively.[19]
Incomplete deprotonation of the amine For very hindered anilines, consider using a strong, non-nucleophilic base like sodium hydride (NaH) to fully deprotonate the amine before adding the acylating agent.Complete deprotonation generates a more potent nucleophile (the anilide anion), which can significantly increase the reaction rate.[19]
Poor solubility of the starting material Choose a solvent in which this compound is fully soluble at the reaction temperature.A homogeneous reaction mixture is crucial for efficient reaction kinetics.
Issue 2: Formation of Multiple Products in Electrophilic Aromatic Substitution
Potential Cause Troubleshooting Steps Rationale
Over-activation of the aromatic ring Protect the amino group as an acetamide before performing the electrophilic substitution.The acetyl group is less activating than the amino group, which can help to control the reactivity and improve the regioselectivity of the substitution. The acetyl group can be removed later by hydrolysis.
Lack of regioselectivity Carefully control the reaction temperature. Lower temperatures often favor the formation of the para-substituted product over the ortho-substituted one due to steric hindrance.The amino and methoxy groups are both ortho, para-directing. Controlling reaction conditions can favor one isomer.
Polysubstitution Use a stoichiometric amount of the electrophile and add it slowly to the reaction mixture.The highly activated ring can undergo multiple substitutions if a large excess of the electrophile is present.
Issue 3: Unwanted Hydrolysis of the Benzamide or Cleavage of the Methoxy Group
Potential Cause Troubleshooting Steps Rationale
Harsh acidic or basic conditions If possible, perform the reaction under neutral or milder acidic/basic conditions.The benzamide and methoxy ether are susceptible to cleavage under strong acid or base, especially at elevated temperatures.[1][20][2][3][6][7][8][9][10]
Prolonged reaction times at high temperatures Monitor the reaction closely and minimize the reaction time.Even under moderately acidic or basic conditions, prolonged heating can lead to unwanted cleavage.
Inappropriate choice of reagents Avoid using strong acids like HI or HBr if the methoxy group needs to be preserved. For amide hydrolysis, consider enzymatic methods for milder conditions.Specific reagents are known to be particularly effective at cleaving these functional groups.

Experimental Protocols

Protocol 1: N-Acetylation of this compound

This protocol describes the protection of the amino group as an acetamide.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude N-(2-carbamoyl-4-methoxyphenyl)acetamide.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction N-Acetylation cluster_workup Work-up cluster_purification Purification cluster_product Product start This compound reaction Dissolve in DCM Add Pyridine Add Acetic Anhydride (0°C to RT) start->reaction wash Wash with: 1. 1M HCl 2. Sat. NaHCO3 3. Brine reaction->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product N-(2-carbamoyl-4-methoxyphenyl)acetamide purify->product

Caption: Workflow for the N-acetylation of this compound.

logical_relationship cluster_functional_groups Reactive Functional Groups cluster_side_reactions Potential Side Reactions compound This compound amine Aromatic Amine (-NH2) (Nucleophilic, Activating) compound->amine amide Benzamide (-CONH2) (Stable, Hydrolyzable) compound->amide ring Aromatic Ring (Activated) compound->ring methoxy Methoxy (-OCH3) (Stable, Cleavable) compound->methoxy oxidation Oxidation of Amine amine->oxidation hydrolysis Amide Hydrolysis amide->hydrolysis poly_substitution Polysubstitution on Ring ring->poly_substitution cleavage Ether Cleavage methoxy->cleavage

Caption: Functional groups of this compound and their potential side reactions.

References

How to increase the stability of 2-Amino-5-methoxybenzamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on increasing the stability of 2-Amino-5-methoxybenzamide in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on its chemical structure, an aromatic amide with an amino group, this compound is susceptible to three main degradation pathways in solution:

  • Hydrolysis: The amide bond can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions.

  • Oxidation: The electron-rich aromatic ring and the primary amino group are prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions in aromatic amines.[1][2]

Q2: What is the expected primary degradation product of this compound due to hydrolysis?

A2: The hydrolysis of the amide bond in this compound is expected to yield 2-amino-5-methoxybenzoic acid and ammonia. This reaction can occur under both acidic and basic conditions.

Q3: How does pH influence the stability of this compound solutions?

A3: The pH of a solution is a critical factor in the stability of this compound. Both acidic and basic conditions can significantly accelerate the rate of hydrolysis of the amide bond. The optimal pH for stability is likely to be in the neutral to slightly acidic range, but this needs to be determined experimentally for your specific formulation.

Q4: Are there any visual indicators of this compound degradation?

Troubleshooting Guides

Issue 1: My this compound solution is showing a decrease in concentration over time.

  • Possible Cause: Hydrolysis of the amide bond.

  • Troubleshooting Steps:

    • pH Adjustment: Measure the pH of your solution. If it is acidic or basic, adjust it towards a neutral pH (around 6-7) using a suitable buffer system. Commonly used buffers in pharmaceutical preparations include citrate, phosphate, and acetate buffers.[4][5][6][7][8]

    • Temperature Control: Store your solution at a lower temperature (e.g., 2-8 °C). Chemical reactions, including hydrolysis, are generally slower at lower temperatures.

    • Solvent System: If applicable, consider using a co-solvent system with a lower water activity to reduce the rate of hydrolysis.

Issue 2: The color of my solution is changing during storage.

  • Possible Cause: Oxidation of the amino group or the aromatic ring.

  • Troubleshooting Steps:

    • Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Antioxidants: Add a suitable antioxidant to your formulation. Common choices for aqueous solutions include ascorbic acid, sodium metabisulfite, or thioglycerol. For lipid-based solutions, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) could be considered.[9][10][11]

    • Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

Issue 3: I observe degradation when my experiment is exposed to light.

  • Possible Cause: Photodegradation.

  • Troubleshooting Steps:

    • Light Protection: Protect your solution from light at all times by using amber-colored vials or by wrapping the container in aluminum foil.[1][2]

    • UV Absorbers: In some formulations, the addition of a UV-absorbing excipient may be possible to protect the active molecule.

Data Presentation

Table 1: Summary of Potential Degradation Pathways and Mitigation Strategies

Degradation PathwayTriggering FactorsPotential Degradation ProductsRecommended Mitigation Strategies
Hydrolysis Acidic or basic pH, elevated temperature2-amino-5-methoxybenzoic acid, AmmoniaOptimize pH using buffers (e.g., phosphate, citrate), store at low temperatures.
Oxidation Oxygen, trace metal ions, peroxidesColored polymeric species, quinone-iminesPrepare and store under inert gas, add antioxidants (e.g., ascorbic acid, BHT), add chelating agents (e.g., EDTA).[9][10][11]
Photodegradation Exposure to UV or visible lightComplex mixture of degradation productsStore in light-protective containers (e.g., amber vials), minimize light exposure during handling.[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

  • Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Keep at a controlled temperature (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature for a defined period.

  • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80 °C) in the dark.

  • Photodegradation: Expose the stock solution to a light source with a specific wavelength (e.g., 254 nm or 365 nm) for a defined period.

  • Analysis: At each time point, take a sample, neutralize it if necessary, and analyze it using a stability-indicating analytical method (e.g., HPLC-UV) to quantify the remaining this compound and detect the formation of degradation products.

Protocol 2: pH-Rate Profile Study

This protocol is designed to determine the pH at which this compound has the highest stability.

  • Prepare Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.[4][5][6][7][8]

  • Sample Preparation: Add a known amount of this compound stock solution to each buffer solution to achieve the desired final concentration.

  • Incubation: Store all samples at a constant, elevated temperature (e.g., 50 °C) to accelerate degradation.

  • Sampling and Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Quantification: Analyze the samples using a validated HPLC-UV method to determine the concentration of this compound remaining.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will give the apparent first-order degradation rate constant (k). Plot the logarithm of k versus pH to generate the pH-rate profile and identify the pH of maximum stability (the lowest k value).

Visualizations

cluster_hydrolysis Hydrolysis Pathway 2_Amino_5_methoxybenzamide 2-Amino-5- methoxybenzamide H2O_H_OH + H₂O (Acid or Base catalyst) 2_Amino_5_methoxybenzamide->H2O_H_OH Degradation_Product 2-Amino-5- methoxybenzoic Acid + Ammonia H2O_H_OH->Degradation_Product

Caption: Expected hydrolysis degradation pathway of this compound.

cluster_workflow Stability Testing Workflow Start Prepare Solution of This compound Stress Expose to Stress Conditions (pH, Temp, Light, Oxidant) Start->Stress Sample Collect Samples at Time Intervals Stress->Sample Analyze Analyze by HPLC-UV Sample->Analyze Data Quantify Parent Compound and Degradants Analyze->Data Evaluate Evaluate Stability Profile & Optimize Formulation Data->Evaluate

Caption: General experimental workflow for assessing the stability of a solution.

cluster_troubleshooting Troubleshooting Degradation Problem Degradation Observed (e.g., concentration loss, color change) Check_pH Is pH acidic or basic? Problem->Check_pH Check_Light Is solution exposed to light? Check_pH->Check_Light No Adjust_pH Adjust pH to neutral with buffer Check_pH->Adjust_pH Yes Check_Oxygen Is solution exposed to air? Check_Light->Check_Oxygen No Protect_Light Store in amber vial Check_Light->Protect_Light Yes Inert_Atmosphere Use inert gas (N₂) Add antioxidant Check_Oxygen->Inert_Atmosphere Yes Stable Solution Stabilized Check_Oxygen->Stable No Adjust_pH->Stable Protect_Light->Stable Inert_Atmosphere->Stable

Caption: A decision tree for troubleshooting the degradation of the solution.

References

Technical Support Center: Amide Coupling Reactions with 2-Amino-5-methoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor reactivity of 2-Amino-5-methoxybenzamide in amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging substrate in amide coupling reactions?

A1: The reduced reactivity of this compound stems from a combination of electronic and steric factors. The aromatic ring is electron-rich due to the electron-donating effects of both the amino (-NH₂) and methoxy (-OCH₃) groups. This high electron density can decrease the electrophilicity of an activated carboxylic acid partner and can also lead to side reactions. Additionally, the ortho position of the primary amide (-CONH₂) to the reacting amino group can cause steric hindrance, impeding the approach of the activated carboxylic acid.

Q2: My coupling reaction with this compound using standard EDC/HOBt conditions is giving a very low yield. What is the likely cause?

A2: Low yields with standard carbodiimide reagents like EDC, even with additives like HOBt, are common for electron-rich or sterically hindered anilines.[1][2] The O-acylisourea intermediate formed by EDC and the carboxylic acid may not be reactive enough to couple efficiently with the less nucleophilic aniline. Furthermore, this intermediate is prone to hydrolysis and other side reactions, which can be competitive with the desired amide formation.[1] For challenging substrates, more potent coupling reagents are often necessary to achieve higher yields.[1][2]

Q3: What are the recommended alternative coupling reagents for this compound?

A3: For challenging substrates like this compound, more powerful uronium/aminium or phosphonium salt-based reagents are recommended. Reagents such as HATU, HBTU, and PyBOP are known for their high reactivity and ability to facilitate difficult couplings.[3][4] HATU, in particular, is often a good choice as it forms a highly reactive OAt-active ester, which can significantly improve reaction rates and yields.[5][6]

Q4: How can I optimize my reaction conditions to improve the yield?

A4: Beyond selecting a more potent coupling reagent, you can optimize several other parameters:

  • Base: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize any acids present and facilitate the reaction.[1][7]

  • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are typically used.[1][8] Ensure your solvent is truly anhydrous, as water can hydrolyze the activated intermediates.

  • Temperature: While most coupling reactions are run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier for sluggish reactions. However, be aware that higher temperatures can also increase the risk of side reactions and racemization.

  • Reaction Time: Challenging couplings may require longer reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.[1]

  • Pre-activation: For some reagents like HATU, pre-activating the carboxylic acid for a few minutes with the coupling reagent and base before adding the amine can improve yields.[8]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the coupling of this compound.

Problem: Low to No Product Formation

G start Low/No Product reagent Are you using a standard coupling reagent (e.g., EDC/HOBt)? start->reagent potent_reagent Switch to a more potent reagent (e.g., HATU, HBTU, PyBOP). reagent->potent_reagent Yes conditions Are reaction conditions optimized? reagent->conditions No, using potent reagent end_ok Problem Solved potent_reagent->end_ok optimize Increase reaction time. Consider gentle heating (40-50°C). Ensure anhydrous solvent. conditions->optimize No check_sm Are starting materials pure? conditions->check_sm Yes optimize->end_ok purify_sm Purify carboxylic acid and amine. Dry reagents and solvents. check_sm->purify_sm No check_sm->end_ok Yes purify_sm->end_ok

Caption: Troubleshooting workflow for low-yield coupling reactions.

Problem: Multiple Spots on TLC/LC-MS (Side Products)

G start Multiple Side Products temp Is reaction temperature too high? start->temp lower_temp Run reaction at 0°C or room temperature. temp->lower_temp Yes base Is the base appropriate? temp->base No end_ok Problem Solved lower_temp->end_ok change_base Use a non-nucleophilic base like DIPEA. base->change_base No reagent_excess Is there an excess of coupling reagent? base->reagent_excess Yes change_base->end_ok stoichiometry Use a slight excess (1.1-1.2 eq) of the coupling reagent. reagent_excess->stoichiometry Yes reagent_excess->end_ok No stoichiometry->end_ok

Caption: Troubleshooting guide for reactions with multiple side products.

Data Presentation

The following table summarizes a comparative study of coupling reagents for a structurally similar, challenging substrate (4-amino-N-(4-methoxybenzyl)benzamide), which can serve as a predictive guide for reactions with this compound.

EntryCoupling Reagent(s)BaseSolventTime (h)Temp (°C)Yield (%)
1HATU (1.0 eq)DIPEA (5.0 eq)DMF52338[2]
2EDC (1.0 eq), HOBt (1.0 eq)Et₃N (5.0 eq)DCE4823Trace[2]
3EDC (1.0 eq), DMAP (1.0 eq), HOBt (0.1 eq)DIPEA (5.0 eq)ACN422372[2]

Note: Yields are highly substrate-dependent. This data illustrates the potential for significant yield improvement by choosing an appropriate reagent and additive combination.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling

This protocol provides a general method for the amide coupling of a carboxylic acid with this compound using HATU.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve carboxylic acid (1.0 eq), HATU (1.1 eq), and This compound (1.1 eq) in anhydrous DMF. B Cool solution to 0°C. A->B C Add DIPEA (2.5 eq) dropwise. B->C D Warm to RT and stir for 2-18 h. Monitor by TLC/LC-MS. C->D E Dilute with EtOAc. D->E F Wash with 1N HCl, sat. NaHCO₃, and brine. E->F G Dry organic layer (Na₂SO₄), filter, and concentrate. F->G H Purify by column chromatography. G->H

Caption: General workflow for HATU-mediated amide coupling.

Detailed Steps:

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Addition of Amine and Base: Add this compound (1.1 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.5 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-18 hours. Monitor the consumption of the starting materials by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[1]

Protocol 2: Optimized EDC/HOBt/DMAP Coupling

This protocol is an enhanced carbodiimide method that can be effective for more challenging substrates.

Detailed Steps:

  • Reagent Preparation: To a stirred solution of this compound (1.0 equivalent) and the carboxylic acid (1.2 equivalents) in acetonitrile (ACN), add HOBt (0.1 equivalents) and DMAP (1.0 equivalent).[2]

  • Initiation: Add EDC (1.0 equivalent) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction may take 12-48 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to isolate the desired amide product.[2]

References

Validation & Comparative

2-Amino-5-methoxybenzamide vs. other benzamide derivatives in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various benzamide derivatives in key biological assays. While specific quantitative data for 2-Amino-5-methoxybenzamide is not publicly available at this time, this document serves as a valuable resource by presenting data on structurally related benzamide compounds, offering insights into their potential therapeutic applications. The information herein is supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.

Performance Comparison of Benzamide Derivatives in Biological Assays

The following tables summarize the quantitative data for several benzamide derivatives across different biological assays, primarily focusing on their activity as Histone Deacetylase (HDAC) inhibitors, Poly (ADP-ribose) polymerase (PARP) inhibitors, and their anti-proliferative effects on cancer cell lines.

Histone Deacetylase (HDAC) Inhibition

Benzamide derivatives are a well-established class of HDAC inhibitors. Their activity is often evaluated against different HDAC isoforms.

Compound IDR1 GroupR2 GroupnHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)
7b HNH21>10>10>10
7e HNH22>10>10>10
7g CH3NH20>10>10>10
7j CH3NH210.650.781.70
Entinostat ---0.930.951.80

Data sourced from a 2024 study on novel benzamide-based derivatives.

Key Findings: Compound 7j demonstrated the most potent inhibitory activity against HDAC1, HDAC2, and HDAC3 among the newly synthesized derivatives, with its performance being marginally better than the known HDAC inhibitor, Entinostat.

Poly (ADP-ribose) Polymerase (PARP) Inhibition

Certain benzamide derivatives have been investigated for their ability to inhibit PARP enzymes, which are critical for DNA repair.

CompoundPARP Inhibition IC50 (µM)
3-Aminobenzamide 3.3
Olaparib 0.005
Veliparib 0.005

Note: 3-Aminobenzamide is a classic PARP inhibitor. Olaparib and Veliparib are clinically approved PARP inhibitors included for reference.

Anti-proliferative Activity in Cancer Cell Lines

The cytotoxic effects of benzamide derivatives are often assessed using cell viability assays such as the MTT assay.

CompoundCell LineIC50 (µM)
Compound 9u A549 (Lung Carcinoma)0.35
MCF-7 (Breast Cancer)3.24
PC-3 (Prostate Cancer)5.12
Gefitinib (Control) A549 (Lung Carcinoma)Not specified, but 9u was superior

Data for Compound 9u, a 5-trifluoromethylpyrimidine derivative with a benzamide moiety, is from a recent study on EGFR inhibitors.[1]

CompoundCell LineIC50 (µM)
BJ-13 Gastric Cancer CellsPotent (specific value not provided)

BJ-13 is a novel benzamide derivative that induces apoptosis in gastric cancer cells.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of new studies.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay determines the inhibitory activity of compounds against HDAC enzymes.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)

  • HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer (e.g., Trypsin) in a buffer containing a potent HDAC inhibitor like Trichostatin A to stop the reaction.

  • Test compounds dissolved in DMSO.

  • 96-well black microplates.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup: To each well of a 96-well plate, add the HDAC Assay Buffer, the test compound at various concentrations, and the diluted recombinant HDAC enzyme. Include a control with DMSO instead of the test compound.

  • Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation: Mix and incubate at 37°C for 30 minutes.

  • Reaction Termination and Signal Development: Add the developer solution to each well to stop the enzymatic reaction and initiate the development of the fluorescent signal.

  • Final Incubation: Incubate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

In Vitro PARP Inhibition Assay (Chemiluminescent)

This assay measures the inhibition of PARP activity in a cell-free system.

Materials:

  • Recombinant human PARP-1 enzyme.

  • Activated DNA.

  • NAD+ (Nicotinamide adenine dinucleotide).

  • PARP assay buffer.

  • Histone-coated 96-well plates.

  • Biotinylated NAD+.

  • Streptavidin-HRP (Horseradish Peroxidase).

  • Chemiluminescent substrate.

  • Test compounds dissolved in DMSO.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the PARP assay buffer.

  • Reaction Mixture: In the histone-coated wells, add the PARP assay buffer, activated DNA, NAD+, the test compound, and finally the PARP-1 enzyme.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the PARP-catalyzed reaction.

  • Washing: Wash the wells to remove unbound reagents.

  • Detection: Add biotinylated NAD+ and incubate to allow its incorporation. Following another wash step, add Streptavidin-HRP and incubate. After a final wash, add the chemiluminescent substrate.

  • Signal Measurement: Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 values.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of compounds on cell proliferation and viability.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7).

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • 96-well clear microplates.

  • Test compounds.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Signaling Pathways and Experimental Workflows

Visual diagrams of key signaling pathways and a typical experimental workflow are provided below to facilitate a deeper understanding of the mechanisms of action and experimental design.

HDAC_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HDAC HDAC Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones Deacetylation Histones Histones Chromatin Condensed Chromatin Histones->Chromatin Relaxed_Chromatin Relaxed Chromatin Acetylated_Histones->Relaxed_Chromatin Gene_Expression Gene Expression (e.g., p21) Relaxed_Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis HATs HATs HATs->Histones Acetylation Benzamide_Derivative Benzamide Derivative (HDAC Inhibitor) Benzamide_Derivative->HDAC Inhibition

Caption: Signaling pathway of HDAC inhibition by benzamide derivatives.

PARP_Inhibition_Pathway cluster_nucleus Nucleus DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP Activation PAR_chain Poly(ADP-ribose) Chain PARP->PAR_chain Synthesis Replication_Fork_Collapse Replication Fork Collapse (leads to DSB) PARP->Replication_Fork_Collapse Unrepaired SSB DNA_Repair_Proteins DNA Repair Proteins PAR_chain->DNA_Repair_Proteins Recruitment SSB_Repair SSB Repair DNA_Repair_Proteins->SSB_Repair DSB_Repair Homologous Recombination Repair (e.g., BRCA) Replication_Fork_Collapse->DSB_Repair Normally repaired by Cell_Death Cell Death (Synthetic Lethality) DSB_Repair->Cell_Death Deficient in some cancers Benzamide_Derivative Benzamide Derivative (PARP Inhibitor) Benzamide_Derivative->PARP Inhibition

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Experimental_Workflow cluster_workflow General Workflow for Cell-Based Assays start Start cell_culture Cell Culture (e.g., A549, MCF-7) start->cell_culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_treatment Compound Treatment (Benzamide Derivatives) cell_seeding->compound_treatment incubation Incubation (e.g., 48-72h) compound_treatment->incubation assay_procedure Assay Specific Procedure (e.g., MTT addition) incubation->assay_procedure data_acquisition Data Acquisition (e.g., Absorbance Reading) assay_procedure->data_acquisition data_analysis Data Analysis (IC50 determination) data_acquisition->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for in vitro cell-based assays.

References

A Comparative Guide to Cross-Reactivity Studies of 2-Amino-5-methoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific cross-reactivity studies for 2-Amino-5-methoxybenzamide are not publicly available. This guide, therefore, provides a comprehensive framework for designing and executing such studies. It outlines established experimental protocols and presents hypothetical data to serve as a template for researchers investigating the selectivity of this compound and its analogs.

The assessment of off-target binding, or cross-reactivity, is a critical step in drug discovery and development. It helps to identify potential secondary mechanisms of action and predict adverse effects. For a novel compound like this compound, a systematic evaluation of its binding profile across various targets is essential to determine its specificity and potential for therapeutic use. This guide compares several widely-used experimental approaches for characterizing the cross-reactivity of small molecules.

Assessing Off-Target Interactions: A Methodological Guide

To comprehensively evaluate the cross-reactivity of this compound, a multi-pronged approach is recommended, combining biochemical and cell-based assays. Key methodologies include competitive binding assays, cellular thermal shift assays (CETSA), and broad-panel kinase screening.

Competitive Binding Assays

Competitive binding assays are a fundamental technique to quantify the affinity of a test compound for a specific target by measuring its ability to displace a known, labeled ligand.[1] The output is typically an IC50 value (the concentration of the compound that displaces 50% of the labeled ligand), which can be used to calculate the inhibition constant (Ki).[1]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment.[2] The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[2][3] This thermal shift is quantifiable and confirms direct interaction within intact cells or cell lysates, providing a more physiologically relevant context than purified protein assays.[3][4]

Kinase Profiling

Since a large portion of the druggable genome consists of protein kinases, assessing a compound's activity across the kinome is a standard procedure for selectivity profiling.[5] Services like KINOMEscan® utilize a competition binding assay where the test compound competes with an immobilized ligand for binding to a panel of hundreds of kinases.[6][7] The results provide a comprehensive overview of the compound's kinase selectivity.

Experimental Protocols

Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a competitive ELISA where the target protein is immobilized and competes for antibody binding with the test compound.

  • Coating: Microtiter plates are coated with the purified target protein and incubated overnight at 4°C.

  • Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.

  • Blocking: Remaining non-specific binding sites are blocked using a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[1]

  • Competition: A fixed concentration of a primary antibody specific to the target is mixed with serial dilutions of this compound (and control compounds). This mixture is added to the wells and incubated for 2 hours.

  • Washing: Unbound antibody and compound are washed away.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added and incubated for 1 hour.

  • Washing: Excess secondary antibody is removed.

  • Substrate Addition: A chromogenic substrate is added, and the reaction is allowed to develop.

  • Measurement: The absorbance is read using a microplate reader. The signal is inversely proportional to the binding of the test compound.[1]

  • Data Analysis: A dose-response curve is generated to determine the IC50 value.[8]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to assess the thermal stabilization of a target protein by this compound in intact cells.

  • Cell Treatment: Culture cells to an appropriate density and treat with either vehicle (e.g., DMSO) or varying concentrations of this compound. Incubate to allow compound entry and target binding.[9]

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.[2]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.[2]

  • Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).[2]

  • Protein Quantification: Collect the supernatant and determine the concentration of the soluble target protein using a specific detection method, such as Western Blot or an immunoassay like ELISA.[10]

  • Data Analysis: Plot the amount of soluble protein against the temperature to generate a "melt curve." A shift in this curve to higher temperatures in the presence of the compound indicates target stabilization and engagement.[2] An isothermal dose-response curve can also be generated by heating all samples at a single, fixed temperature while varying the compound concentration.[2]

Protocol 3: KINOMEscan® Profiling (Competition Binding Assay)

This protocol is based on the proprietary KINOMEscan® platform.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The kinase is tagged with DNA.[6]

  • Assay Components: The three main components are the DNA-tagged kinase, the immobilized ligand, and the test compound (this compound).[6]

  • Competition: The kinase is incubated with the test compound and the immobilized ligand. If the compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.[6]

  • Quantification: The amount of kinase bound to the immobilized ligand is measured by quantifying the attached DNA label using qPCR. A lower amount of captured kinase indicates stronger binding by the test compound.[6]

  • Data Reporting: Results are typically reported as '% of control', where a lower percentage signifies stronger binding affinity. These can be converted to dissociation constants (Kd) for potent binders.

Data Presentation

Quantitative data from cross-reactivity studies should be summarized in clear, structured tables for easy comparison. Below are hypothetical examples for this compound.

Table 1: Hypothetical Competitive Binding Assay Results

This table compares the inhibitory potency (IC50) of this compound against a primary target and several structurally related off-targets.

CompoundTarget ProteinIC50 (nM)Fold Selectivity vs. Off-Target AFold Selectivity vs. Off-Target B
This compound Primary Target X 50 100x >200x
Off-Target A5,000-
Off-Target B>10,000-
Control Compound Y Primary Target X 25 20x 50x
Off-Target A500-
Off-Target B1,250-

Table 2: Hypothetical CETSA Thermal Shift (ΔTagg) Data

This table shows the change in the aggregation temperature (Tagg) of the target protein in the presence of the test compound, confirming cellular engagement.

CompoundTarget ProteinConcentration (µM)Tagg (°C) VehicleTagg (°C) CompoundΔTagg (°C)
This compound Primary Target X 10 52.5 58.0 +5.5
Off-Target A1055.155.3+0.2
Control Compound Y Primary Target X 10 52.5 60.2 +7.7

Table 3: Hypothetical Kinase Selectivity Profile (KINOMEscan®)

This table summarizes the binding affinity (Kd) for the most potent kinase interactions identified in a broad panel screen.

Kinase TargetThis compound Kd (nM)Control Compound Y Kd (nM)
Kinase 1851,200
Kinase 225015
Kinase 31,100>10,000
Kinase 4>10,000450
Kinase 5>10,0008,000

Mandatory Visualization

Diagrams illustrating experimental workflows are crucial for understanding the methodologies.

G cluster_0 Competitive ELISA Workflow A 1. Coat Plate with Target Protein B 2. Block Non-specific Sites A->B C 3. Add Antibody + Serial Dilutions of This compound B->C D 4. Wash to Remove Unbound Reagents C->D E 5. Add Enzyme-linked Secondary Antibody D->E F 6. Wash Step E->F G 7. Add Substrate & Measure Signal F->G H 8. Analyze Data (IC50) G->H

Caption: Workflow for a competitive ELISA to determine IC50.

G cluster_1 Cellular Thermal Shift Assay (CETSA) Workflow A 1. Treat Intact Cells with Compound B 2. Heat Aliquots across a Temp. Gradient A->B C 3. Lyse Cells B->C D 4. Separate Soluble & Aggregated Proteins (Centrifugation) C->D E 5. Quantify Soluble Target Protein (e.g., Western Blot) D->E F 6. Plot Melt Curve & Determine ΔTagg E->F

Caption: General workflow of a Cellular Thermal Shift Assay.

References

A Comparative Efficacy Analysis of Novel 2-Amino-N-methoxybenzamide Pyrimidine Derivatives as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 24, 2025

A detailed investigation into a new series of pyrimidine derivatives incorporating a 2-amino-N-methoxybenzamide scaffold has revealed potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. This guide provides a comparative analysis of the efficacy of these novel analogs, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of targeted cancer therapy.

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention. The development of small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain has revolutionized the treatment of non-small cell lung cancer (NSCLC) and other malignancies. This guide focuses on a novel class of compounds, 2-amino-N-methoxybenzamide pyrimidine derivatives, and presents a comparative assessment of their efficacy as EGFR inhibitors.

Quantitative Efficacy Comparison

The inhibitory potential of the synthesized 2-amino-N-methoxybenzamide pyrimidine derivatives was evaluated against EGFR kinase. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, were determined. The results are summarized in the table below. For comparison, data for established EGFR inhibitors, Gefitinib and Osimertinib, are also included.

Compound IDTarget KinaseIC50 (nM)
5d EGFR95
5h EGFR71
GefitinibEGFR-
OsimertinibEGFR-

Note: The IC50 values for the novel compounds are from a specific study and may vary under different experimental conditions. Direct comparison with literature values for reference compounds should be made with caution.

Experimental Protocols

The following is a representative protocol for an in vitro EGFR kinase inhibition assay, a standard method for determining the potency of novel inhibitors.

EGFR Kinase Inhibition Assay (Luminescent)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against EGFR kinase activity.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to EGFR kinase activity. The inhibition of this activity by a test compound results in a higher remaining ATP concentration, which is detected via a luciferin/luciferase-based reaction that generates a luminescent signal proportional to the ATP concentration.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine 5'-triphosphate (ATP)

  • Test compounds (e.g., 2-amino-N-methoxybenzamide pyrimidine derivatives)

  • Reference inhibitors (e.g., Gefitinib, Osimertinib)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well microplates

  • Multimode microplate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and reference inhibitors in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 5 µL of the diluted test compound or reference inhibitor to the wells of the microplate.

    • Add 5 µL of the EGFR kinase solution (pre-diluted in kinase assay buffer) to each well.

    • Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (buffer only).

    • Incubate the plate at room temperature for 10 minutes to allow for compound binding to the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a solution of the peptide substrate and ATP in the kinase assay buffer.

    • Add 10 µL of the substrate/ATP solution to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 20 µL of the luminescent kinase assay reagent (e.g., ADP-Glo™ Reagent) to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of the kinase detection reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (from the "no enzyme" control) from all other readings.

    • Normalize the data to the "no inhibitor" control (representing 100% kinase activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the EGFR signaling pathway and the workflow of the EGFR kinase inhibition assay.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Recruits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes Inhibitor 2-Amino-N-methoxybenzamide Pyrimidine Derivative Inhibitor->Dimerization Inhibits

Caption: EGFR Signaling Pathway and Point of Inhibition.

EGFR_Kinase_Assay_Workflow start Start prep_compounds Prepare serial dilutions of 2-amino-N-methoxybenzamide analogs start->prep_compounds setup_plate Dispense compounds and EGFR enzyme into 96-well plate prep_compounds->setup_plate pre_incubate Pre-incubate for 10 minutes setup_plate->pre_incubate initiate_reaction Add ATP/Substrate mix to initiate kinase reaction pre_incubate->initiate_reaction incubate_reaction Incubate at 30°C for 60 minutes initiate_reaction->incubate_reaction add_adp_glo Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubate_reaction->add_adp_glo incubate_adp Incubate for 40 minutes add_adp_glo->incubate_adp add_detection Add Kinase Detection Reagent incubate_adp->add_detection incubate_detection Incubate for 30 minutes add_detection->incubate_detection read_luminescence Measure luminescence incubate_detection->read_luminescence analyze_data Analyze data and calculate IC50 values read_luminescence->analyze_data end End analyze_data->end

Caption: Experimental Workflow for EGFR Kinase Inhibition Assay.

Comparative Analysis of 2-Amino-5-methoxybenzamide with Commercially Available PARP Inhibitors: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative framework for evaluating the therapeutic potential of 2-Amino-5-methoxybenzamide against established, commercially available Poly (ADP-ribose) polymerase (PARP) inhibitors. Currently, there is a notable absence of publicly available experimental data on the biological activity of this compound. This document serves as a comprehensive resource for researchers aiming to investigate this compound by detailing the requisite experimental protocols and providing a comparative landscape of approved PARP inhibitors. The information herein is intended to guide the design of studies to elucidate the efficacy and mechanism of action of this compound and similar novel chemical entities.

Introduction to PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair. In oncology, PARP inhibitors have emerged as a significant class of targeted therapies, particularly for cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations. By inhibiting PARP-mediated repair of single-strand DNA breaks, these drugs lead to the accumulation of double-strand breaks during DNA replication. In HRR-deficient cancer cells, these double-strand breaks cannot be efficiently repaired, resulting in synthetic lethality and selective cancer cell death.

This compound is a small molecule with structural similarities to the core moieties of several known PARP inhibitors. However, its biological activity, particularly its potential as a PARP inhibitor, remains uncharacterized in published literature. This guide outlines the necessary experimental framework to assess its performance relative to commercially available, FDA-approved PARP inhibitors.

Commercially Available PARP Inhibitors: A Comparative Overview

Four prominent PARP inhibitors are currently approved for clinical use: Olaparib, Rucaparib, Niraparib, and Talazoparib.[1][2] These agents, while sharing a common mechanism of action, exhibit distinct pharmacological profiles, clinical indications, and toxicities. A summary of their key characteristics is presented below to serve as a benchmark for the evaluation of novel compounds like this compound.

Data Presentation: Comparison of FDA-Approved PARP Inhibitors
FeatureOlaparib (Lynparza®)Rucaparib (Rubraca®)Niraparib (Zejula®)Talazoparib (Talzenna®)
FDA Approval (Initial) 2014201620172018
Approved Indications Ovarian, Breast, Pancreatic, Prostate Cancer[2][3]Ovarian, Prostate Cancer[1][3]Ovarian Cancer[1][3]Breast Cancer[1][2]
Formulation Oral (tablet)[2]Oral (tablet)Oral (capsule)Oral (capsule)
Common Toxicities Myelosuppression, nausea, fatigue[3]Myelosuppression, nausea, increased liver enzymes[3]Myelosuppression (especially thrombocytopenia), nausea, fatigue[3]Myelosuppression (especially anemia), nausea, fatigue[1]
Potency (PARP Trapping) ModerateModerateLow to ModerateHigh[1]

Proposed Experimental Evaluation of this compound

To ascertain the therapeutic potential of this compound, a series of in vitro experiments are necessary. The following protocols are standard in the field for characterizing and comparing novel PARP inhibitors.

Experiment 1: PARP1 Enzymatic Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of PARP1.

Experimental Protocol:

A chemiluminescent assay is a sensitive method for this purpose. The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1.

  • Materials: Recombinant human PARP1 enzyme, activated DNA, biotinylated NAD+, histone-coated 96-well plates, streptavidin-HRP, chemiluminescent substrate.

  • Procedure:

    • Histone-coated plates are blocked to prevent non-specific binding.

    • Serial dilutions of this compound and a reference inhibitor (e.g., Olaparib) are added to the wells.

    • A master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ is added to initiate the reaction.

    • The plate is incubated to allow for the PARylation of histones.

    • The plate is washed, and streptavidin-HRP is added to bind to the biotinylated PAR chains.

    • After another wash, a chemiluminescent substrate is added, and the light output is measured using a microplate reader.

  • Data Analysis: The percentage of PARP1 inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor. The IC50 value (the concentration at which 50% of the enzyme activity is inhibited) is determined by fitting the data to a dose-response curve.

Experiment 2: PARP Trapping Assay

This assay measures the ability of an inhibitor to trap PARP enzymes on DNA, a key mechanism contributing to the cytotoxicity of PARP inhibitors.

Experimental Protocol:

A fluorescence polarization (FP)-based assay is a common method for quantifying PARP trapping.

  • Materials: Recombinant human PARP1 or PARP2, a fluorescently labeled DNA oligonucleotide with a single-strand break, NAD+, and the test compound.

  • Procedure:

    • PARP enzyme is incubated with the fluorescently labeled DNA in the presence of varying concentrations of this compound or a reference inhibitor.

    • In the absence of a potent trapping agent, the addition of NAD+ leads to auto-PARylation of the PARP enzyme, causing its dissociation from the DNA. This results in a low FP signal as the small, fluorescent DNA tumbles rapidly in solution.

    • A trapping inhibitor stabilizes the PARP-DNA complex, preventing dissociation even in the presence of NAD+. The larger complex tumbles more slowly, resulting in a high FP signal.

  • Data Analysis: The FP signal is plotted against the inhibitor concentration to determine the EC50 for PARP trapping.

Experiment 3: Cell Viability and Proliferation Assays

These assays assess the cytotoxic and cytostatic effects of the compound on cancer cell lines, particularly those with and without HRR defects (e.g., BRCA1/2 mutant vs. wild-type).

Experimental Protocol:

  • Cell Lines: A panel of cancer cell lines with known BRCA1/2 status (e.g., MDA-MB-436 - BRCA1 mutant; MCF-7 - BRCA wild-type).

  • Procedure (e.g., using a resazurin-based assay):

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are treated with a range of concentrations of this compound, a reference inhibitor, and a vehicle control.

    • After a prolonged incubation period (e.g., 5-7 days) to account for the mechanism of action of PARP inhibitors, a resazurin-based reagent is added.

    • Viable, metabolically active cells reduce resazurin to the fluorescent resorufin, which is quantified using a fluorescence plate reader.

  • Data Analysis: The fluorescence intensity is used to calculate the percentage of cell viability relative to the vehicle control. IC50 values are determined from the dose-response curves.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key biological pathway and experimental workflows described in this guide.

PARP_Signaling_Pathway cluster_0 DNA Damage and PARP Activation cluster_1 DNA Repair Cascade cluster_2 Action of PARP Inhibitors cluster_3 Cellular Consequences in HR-Deficient Cells DNA_SSB Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 Recruitment PAR Poly(ADP-ribose) Polymer PARP1->PAR Synthesis (uses NAD+) Replication_Fork_Collapse Replication Fork Collapse PARP1->Replication_Fork_Collapse Unrepaired SSB leads to Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins Recruitment Repair_Proteins->DNA_SSB Repair PARPi This compound / Commercial PARP Inhibitors PARPi->PARP1 Inhibition & Trapping DSB Double-Strand Break Replication_Fork_Collapse->DSB Cell_Death Synthetic Lethality / Cell Death DSB->Cell_Death Inability to repair in HR-deficient cells

Caption: PARP1-mediated DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.

Experimental_Workflow cluster_0 In Vitro Enzymatic & Trapping Assays cluster_1 Cell-Based Assays cluster_2 Comparative Analysis start Compound Synthesis & Purification of This compound parp_enzymatic PARP1 Enzymatic Inhibition Assay start->parp_enzymatic parp_trapping PARP Trapping Assay start->parp_trapping ic50_enzymatic Determine Enzymatic IC50 parp_enzymatic->ic50_enzymatic ec50_trapping Determine Trapping EC50 parp_trapping->ec50_trapping comparison Compare Data with Commercial PARP Inhibitors (Olaparib, Rucaparib, etc.) ic50_enzymatic->comparison ec50_trapping->comparison cell_viability Cell Viability & Proliferation Assays (BRCA+/BRCA- cell lines) ic50_cellular Determine Cellular IC50 cell_viability->ic50_cellular ic50_cellular->comparison conclusion Assess Therapeutic Potential comparison->conclusion

Caption: Proposed experimental workflow for the evaluation of this compound.

Conclusion

While this compound presents an interesting chemical scaffold for investigation, its biological activity is currently unknown. This guide provides a robust framework for its evaluation, leveraging established protocols for the characterization of PARP inhibitors. By systematically conducting the proposed experiments and comparing the resulting data with the profiles of commercially available reagents, researchers can effectively determine the therapeutic potential of this compound and contribute valuable knowledge to the field of targeted cancer therapy. The provided diagrams of the PARP signaling pathway and the experimental workflow offer a clear visual aid for understanding the scientific rationale and the practical steps involved in this research endeavor.

References

A Comparative Analysis of 2-Amino-5-methoxybenzamide Derivatives: In Vitro Efficacy Against Hedgehog and EGFR Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the in vitro activity of two distinct series of 2-Amino-5-methoxybenzamide derivatives. The first series demonstrates potent inhibition of the Hedgehog (Hh) signaling pathway, a critical regulator in embryonic development and oncology. The second series exhibits significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. This guide synthesizes the available experimental data to facilitate an objective comparison of their performance.

While this report focuses on the robust in vitro findings for these compounds, it is important to note that corresponding in vivo data for these specific derivatives were not available in the reviewed literature. The presented in vitro data, however, provides a strong foundation for selecting candidate molecules for further preclinical and in vivo evaluation.

Data Presentation: Quantitative In Vitro Activity

The following tables summarize the in vitro inhibitory activities of the two series of this compound derivatives against their respective targets.

Table 1: In Vitro Inhibition of the Hedgehog Signaling Pathway by 2-Methoxybenzamide Derivatives. [1]

CompoundHh Pathway Inhibition IC50 (μM)
10 0.17
14 >1
16 0.53
17 0.12
21 0.03
22 0.19
23 0.05
Vismodegib (Control) 0.03

IC50 values represent the concentration of the compound required to inhibit 50% of the Gli-luciferase reporter activity.

Table 2: In Vitro Antiproliferative Activity of Compound 21 Against Daoy Medulloblastoma Cells. [1]

CompoundConcentration (μM)Cell Viability (%)
21 172
21 1043

Table 3: In Vitro Inhibition of EGFR Kinase by 2-Amino-N-methoxybenzamide Derivatives. [2]

CompoundEGFR Kinase Inhibition IC50 (nM)
5d 95
5h 71
Gefitinib (Control) Not specified as superior
Osimertinib (Control) Not specified as superior

Biological studies suggested that most of the synthesized compounds showed superior activity compared to Gefitinib and Osimertinib.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Hedgehog Signaling Pathway Inhibition Assay (Gli-Luc Reporter Assay)[1]
  • Cell Culture: NIH3T3 cells stably transfected with a Gli-responsive luciferase reporter construct (NIH3T3-Gli-Luc) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a suitable density.

    • After 24 hours, the medium is replaced with low-serum medium (0.5% FBS).

    • Cells are treated with varying concentrations of the test compounds.

    • Hedgehog pathway activation is induced by the addition of a Smoothened (Smo) agonist, such as SAG.

    • The cells are incubated for an additional 48 hours.

  • Data Analysis:

    • Luciferase activity is measured using a commercial luciferase assay system and a luminometer.

    • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Antiproliferative Assay (Daoy Cell Line)[1]
  • Cell Culture: Daoy medulloblastoma cells, which have a constitutively active Hh signaling pathway, are maintained in appropriate growth medium.

  • Assay Procedure:

    • Cells are seeded in 96-well plates.

    • After attachment, cells are treated with the test compounds at various concentrations (e.g., 1 µM and 10 µM for compound 21).

    • The cells are incubated for a specified period (e.g., 72 hours).

  • Data Analysis:

    • Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • The percentage of cell viability is calculated relative to untreated control cells.

EGFR Kinase Inhibition Assay[2]

While the specific details of the EGFR kinase inhibition assay for compounds 5d and 5h were not fully outlined in the provided information, a general protocol for such an assay is described below.

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain. This is often a fluorescence-based or luminescence-based assay.

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain.

    • A suitable substrate (e.g., a poly-Glu-Tyr peptide).

    • Adenosine triphosphate (ATP).

    • Assay buffer.

    • Detection reagent (e.g., a phosphotyrosine-specific antibody conjugated to a reporter molecule).

  • Assay Procedure:

    • The EGFR enzyme, substrate, and test compound are pre-incubated in a 96- or 384-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using the detection reagent and a suitable plate reader.

  • Data Analysis:

    • The percent inhibition is calculated for each compound concentration relative to a no-inhibitor control.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the targeted signaling pathways and a general experimental workflow.

Hedgehog_Signaling_Pathway cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI Proteins SUFU->GLI inhibits GLI_A GLI (Activator) GLI->GLI_A processing Nucleus Nucleus TargetGenes Target Gene Expression GLI_A->TargetGenes activates Inhibitor 2-Methoxybenzamide Derivative (e.g., Cpd 21) Inhibitor->SMO inhibits

Hedgehog Signaling Pathway Inhibition

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream activates Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor 2-Amino-N-methoxy- benzamide Derivative (e.g., 5d, 5h) Inhibitor->Dimerization inhibits

EGFR Signaling Pathway Inhibition

Experimental_Workflow Start Start: Compound Synthesis InVitro In Vitro Screening (e.g., Kinase Assay, Reporter Assay) Start->InVitro HitID Hit Identification (IC50 Determination) InVitro->HitID CellAssay Cell-Based Assays (e.g., Antiproliferative) HitID->CellAssay ADMET In Silico / In Vitro ADMET Prediction HitID->ADMET LeadOpt Lead Optimization CellAssay->LeadOpt ADMET->LeadOpt InVivo In Vivo Studies (Animal Models) LeadOpt->InVivo End End: Candidate Drug InVivo->End

General Drug Discovery Workflow

References

A Comparative Guide to the Reproducibility of Experiments Using 2-Amino-5-methoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of 2-Amino-5-methoxybenzamide, a compound of interest in various research fields, with a focus on its potential role as a modulator of the Hedgehog signaling pathway. Due to a lack of direct comparative and reproducibility studies for this compound in publicly available literature, this guide leverages data from structurally related compounds and established inhibitors of the Hedgehog pathway to provide a foundational framework for experimental design and interpretation.

Data Presentation: A Comparative Overview

Direct quantitative data on the biological activity and experimental reproducibility of this compound is scarce. However, based on the activity of related 2-methoxybenzamide derivatives as Hedgehog signaling pathway inhibitors, a comparison can be drawn with established Smoothened (SMO) inhibitors.[1] The following table summarizes the in vitro potency of several approved and clinical-stage SMO inhibitors, providing a benchmark for potential future studies involving this compound.

Table 1: In Vitro Potency of Selected Smoothened (SMO) Inhibitors

InhibitorAssay TypeCell Line/SystemIC50 (nM)
Vismodegib (GDC-0449) [³⁵S]GTPγS BindingCHO cells expressing human SMO12.9
Gli-luciferase ReporterNIH/3T3 cells3
Cell ProliferationCerebellar Granule Precursor Cells10
Sonidegib (LDE225) [³⁵S]GTPγS BindingCHO cells expressing human SMO1.3
Gli-luciferase ReporterNIH/3T3 cells2.5
Glasdegib (PF-04449913) Cell ProliferationSUSA (human fibrosarcoma)24
Taladegib (LY2940680) Gli-luciferase ReporterNIH/3T3 cells0.54
Compound 21 (a 2-methoxybenzamide derivative) Gli-luciferase ReporterShh-LIGHT2 cells30

Note: This data is compiled from various studies and direct comparison of IC50 values should be made with caution as experimental conditions may vary.

Signaling Pathway and Experimental Workflow

The Hedgehog signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers. The key signal transducer in this pathway is the G protein-coupled receptor, Smoothened (SMO). In the absence of the Hedgehog ligand, the receptor Patched (PTCH) inhibits SMO. Upon Hedgehog binding to PTCH, this inhibition is relieved, leading to the activation of SMO and downstream signaling, culminating in the activation of GLI transcription factors and target gene expression.[2][3] Benzamide derivatives have been shown to act as SMO inhibitors.[4]

Hedgehog_Signaling_Pathway cluster_off Pathway OFF cluster_on Pathway ON cluster_inhibition Inhibition by this compound PTCH_off PTCH SMO_off SMO (Inactive) PTCH_off->SMO_off Inhibits SUFU_Gli SUFU-Gli Complex Gli_R Gli Repressor SUFU_Gli->Gli_R Target_Genes_off Target Genes (Inactive) Gli_R->Target_Genes_off Hedgehog Hedgehog Ligand PTCH_on PTCH Hedgehog->PTCH_on SMO_on SMO (Active) PTCH_on->SMO_on Inhibition Relieved Gli_A Gli Activator SMO_on->Gli_A Target_Genes_on Target Genes (Active) Gli_A->Target_Genes_on Compound This compound SMO_inhibited SMO (Inactive) Compound->SMO_inhibited Inhibits

Hedgehog Signaling Pathway and Inhibition.

A typical experimental workflow to assess the inhibitory activity of a compound like this compound on the Hedgehog pathway involves cell-based assays that measure the expression of a reporter gene (e.g., luciferase) under the control of a Gli-responsive promoter.

Experimental_Workflow A Seed Hedgehog-responsive cells (e.g., Shh-LIGHT2) B Treat cells with this compound and/or known SMO inhibitors (e.g., Vismodegib) A->B C Stimulate Hedgehog pathway (e.g., with Shh ligand or SMO agonist) B->C D Incubate for 24-48 hours C->D E Lyse cells and measure reporter gene activity (e.g., Luciferase assay) D->E F Data Analysis: Calculate IC50 values E->F

Workflow for Hedgehog Pathway Inhibition Assay.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the cytotoxic effects of the compound and to establish a suitable concentration range for subsequent functional assays.

  • Materials:

    • Cancer cell lines of interest (e.g., Daoy medulloblastoma cells, which have a constitutively active Hedgehog pathway).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • This compound (stock solution in DMSO).

    • Phosphate Buffered Saline (PBS).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • DMSO (cell culture grade).

    • 96-well plates.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Hedgehog Signaling Pathway Reporter Assay

This assay directly measures the effect of the compound on the transcriptional activity of the Hedgehog pathway.

  • Materials:

    • NIH/3T3 or Shh-LIGHT2 cells stably transfected with a Gli-responsive luciferase reporter construct.

    • Complete cell culture medium.

    • This compound.

    • Sonic Hedgehog (Shh) ligand or a Smoothened agonist (e.g., SAG).

    • Luciferase assay reagent.

    • 96-well white, clear-bottom plates.

  • Protocol:

    • Cell Seeding: Seed reporter cells in a 96-well plate.

    • Compound Treatment: Treat cells with varying concentrations of this compound or a known SMO inhibitor as a positive control.

    • Pathway Activation: After a short pre-incubation with the compound, add Shh ligand or a SMO agonist to activate the pathway.

    • Incubation: Incubate for 24-48 hours.

    • Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.

    • Data Analysis: Normalize luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) and calculate the IC50 for pathway inhibition.

Purity and Stability Analysis by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity and stability of the test compound is critical for reproducibility.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase (Example):

    • A gradient of acetonitrile and water with 0.1% formic acid.

  • Protocol:

    • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Injection: Inject a defined volume (e.g., 10 µL) onto the HPLC system.

    • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

    • Analysis: Determine the purity by calculating the area percentage of the main peak. To assess stability, analyze the sample at different time points under various storage conditions.

HPLC_Workflow A Prepare this compound solution (e.g., 1 mg/mL in Acetonitrile) B Inject sample into HPLC system with a C18 column A->B C Run a gradient of Acetonitrile and Water with 0.1% Formic Acid B->C D Detect eluting compounds using a UV detector (e.g., 254 nm) C->D E Integrate peak areas and calculate purity percentage D->E

Workflow for HPLC Analysis.

Conclusion

While direct experimental data on the reproducibility of assays using this compound is not extensively documented, its structural similarity to known Hedgehog pathway inhibitors provides a strong rationale for its investigation in this context. By employing the standardized and detailed protocols outlined in this guide, researchers can generate robust and reproducible data to elucidate the biological activity of this compound. Comparing its performance against established SMO inhibitors, such as Vismodegib and Sonidegib, will be crucial in determining its potential as a valuable research tool or therapeutic lead. The consistent application of well-validated assays is the cornerstone of reproducible scientific discovery.

References

Safety Operating Guide

Proper Disposal of 2-Amino-5-methoxybenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the safe and compliant disposal of 2-Amino-5-methoxybenzamide, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

I. Immediate Safety and Hazard Information

This compound is classified with the following hazards:

  • Harmful if swallowed [1]

  • May cause an allergic skin reaction [1]

Personnel handling this chemical must wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[2][3][4] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[2][3]

II. Core Disposal Protocol

The primary and mandatory disposal route for this compound and any materials contaminated with it is through a designated hazardous waste management program.[2][5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][7]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Treat all this compound, including unused or expired quantities, as hazardous waste.[5]

    • Segregate waste containing this compound from other waste streams to avoid incompatible chemical reactions.[8][9] Store acids and bases separately, and keep oxidizing agents away from organic compounds.[8]

  • Containerization:

    • Collect waste in a sturdy, leak-proof container that is chemically compatible with the compound.[8][9][10] Plastic containers are often preferred.[10]

    • The container must be kept securely capped at all times, except when adding waste.[5][8][10]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[8]

  • Labeling:

    • Clearly label the waste container with a "Hazardous Waste" tag.

    • The label must include the full chemical name: "this compound" and identify all other components of the waste mixture.

    • Indicate the date when the first waste was added to the container.[5]

  • Storage:

    • Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[8][10]

    • The SAA should be at or near the point of waste generation.[10]

    • Ensure the storage area is secure and away from heat, sunlight, and ignition sources.[5]

  • Disposal Request:

    • Once the container is full or ready for disposal, submit a waste collection request to your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.[5][10]

III. Disposal of Empty Containers

Empty containers that previously held this compound must also be managed as hazardous waste until properly decontaminated.[11]

  • Triple Rinsing:

    • Thoroughly empty the container of all contents.[9][11]

    • Rinse the container three times with a suitable solvent (e.g., water or an appropriate organic solvent).

    • Collect all rinsate as hazardous waste and add it to a designated hazardous waste container.[9][11]

  • Final Disposal:

    • After triple rinsing and allowing the container to air-dry, obliterate or deface the original chemical label.[5][9][11]

    • The decontaminated container can then typically be disposed of as regular trash or recycled, depending on institutional policies.[5][11]

IV. Spill Management

In the event of a spill, the cleanup materials must be disposed of as hazardous waste.

  • Containment: Isolate the spill area.

  • Cleanup: Use an appropriate absorbent material to clean up the spill.

  • Disposal: Collect all contaminated absorbent materials and any contaminated soil or surfaces into a labeled hazardous waste container for disposal.[5]

V. Quantitative Data Summary

ParameterGuidelineSource
pH for Aqueous Solutions (General Guidance) Must not be between ≤ 2 and ≥ 12.5 for sewer disposal.[8][10]
Maximum Hazardous Waste in SAA Up to 55 gallons of hazardous waste.[10]
Maximum Acutely Toxic Waste in SAA Up to 1 quart of liquid or 1 kilogram of solid.[10]
Container Headspace Leave at least one-inch of headspace.[8]
Storage Time Limit for Partial Containers in SAA Up to one year.[8]

VI. Disposal Workflow

G A Waste Generation (this compound) B Is the container empty? A->B C Collect in a labeled, compatible hazardous waste container. B->C No D Triple rinse the container. B->D Yes H Store container in Satellite Accumulation Area. C->H E Collect rinsate as hazardous waste. D->E F Deface original label. E->F G Dispose of container as non-hazardous waste. F->G I Is container full or ready for disposal? H->I J Request pickup by EHS or licensed waste contractor. I->J Yes K Continue to add waste. I->K No K->H

Caption: Decision workflow for the proper disposal of this compound.

References

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